Pentifylline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-hexyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQRJMESRRJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057609 | |
| Record name | Pentifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-33-7 | |
| Record name | Pentifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentifylline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentifylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentifylline: A Non-Selective Phosphodiesterase Inhibitor in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pentifylline, a methylxanthine derivative, is a competitive non-selective phosphodiesterase (PDE) inhibitor. By preventing the degradation of cyclic adenosine monophosphate (cAMP), it elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and a cascade of downstream cellular effects.[1] This guide provides a comprehensive technical overview of this compound's role as a PDE inhibitor, its impact on cellular signaling pathways, and methodologies for its investigation. The multifaceted actions of this compound, including its hemorheological, anti-inflammatory, and anti-fibrotic properties, are rooted in its ability to modulate these fundamental signaling processes.[2][3]
Core Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism of action of this compound is the non-selective inhibition of phosphodiesterases, a superfamily of enzymes responsible for the hydrolysis of cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.[1][3] This, in turn, activates PKA, a key enzyme that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions.[1]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various phosphodiesterase isozymes. It is important to note that the inhibitory concentrations can vary depending on the experimental conditions.
| PDE Isozyme | IC50 (µM) | Species/Tissue | Comments | Reference |
| PDE3 | ~15.8 (at 37°C) | Recombinant Human | - | [4] |
| PDE4A | 306 (Kd) | Sperm-specific | Binding affinity measured by Isothermal Titration Calorimetry. | [5] |
| PDE4D | 71 (Kd) | Sperm-specific | Binding affinity measured by Isothermal Titration Calorimetry. | [5] |
| PDE5 | ~7.70 (at 37°C) | Recombinant Human | IC50 value increased at lower temperatures. | [4] |
| PDE10A | 44 (Kd) | Sperm-specific | Binding affinity measured by Isothermal Titration Calorimetry. | [5] |
Key Cellular Signaling Pathways Modulated by this compound
The elevation of intracellular cAMP by this compound initiates a signaling cascade that extends beyond the direct activation of PKA, influencing several other critical pathways involved in inflammation, cell proliferation, and fibrosis.
cAMP/PKA Signaling Pathway
The canonical pathway activated by this compound is the cAMP/PKA pathway. Increased cAMP levels lead to the activation of PKA, which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.
Caption: this compound inhibits PDEs, leading to cAMP accumulation and PKA activation.
MAPK/ERK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Evidence suggests that this compound can attenuate the activation of key components of this pathway, such as p42/44 MAPK, which may contribute to its anti-inflammatory and anti-proliferative effects.[6]
Caption: this compound can inhibit the phosphorylation of ERK in the MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB.[7][8] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit and subsequent transcription of pro-inflammatory genes.[6]
Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.
TGF-β/Smad Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a key cytokine involved in fibrosis. This compound has been shown to interfere with the TGF-β signaling pathway. It can inhibit the expression of TGF-β1 and the activation of its downstream effectors, Smad2/3, thereby reducing the synthesis of extracellular matrix proteins like collagen.[9][10]
Caption: this compound inhibits TGF-β1 expression and Smad2/3 activation.
Experimental Protocols
Measurement of Phosphodiesterase Activity
Several methods can be employed to measure the inhibitory effect of this compound on PDE activity.
1. Radioenzymatic Assay (Based on[11])
This classic and highly sensitive method measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates.
-
Principle: [³H]-cAMP or [³H]-cGMP is incubated with a source of PDE (e.g., cell lysate, purified enzyme) in the presence and absence of this compound. The reaction is terminated, and the product, [³H]-5'-AMP or [³H]-5'-GMP, is separated from the unhydrolyzed substrate using anion-exchange chromatography. The radioactivity of the product is then quantified by liquid scintillation counting.
-
Materials:
-
[³H]-cAMP or [³H]-cGMP
-
PDE enzyme source (cell lysate, tissue homogenate, or purified PDE)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase (to convert 5'-AMP/GMP to adenosine/guanosine for separation)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
-
Procedure Outline:
-
Prepare reaction mixtures containing assay buffer, PDE source, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by boiling or adding a stop solution.
-
Add snake venom nucleotidase and incubate to convert the product.
-
Apply the reaction mixture to the anion-exchange column to separate the product from the substrate.
-
Elute the product and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Fluorescence-Based Assays
These assays offer a non-radioactive alternative and are often amenable to high-throughput screening.
-
Principle: These assays typically use a fluorescently labeled substrate that, upon cleavage by PDE, results in a change in fluorescence intensity or polarization.
-
Commercially available kits often provide a streamlined protocol.
3. Luminescence-Based Assays (e.g., PDE-Glo™)
These assays are highly sensitive and suitable for high-throughput applications.
-
Principle: The remaining cAMP or cGMP after the PDE reaction is used to regulate a subsequent enzymatic reaction that produces light. The amount of light generated is inversely proportional to the PDE activity.
-
Commercially available kits (e.g., from Promega) provide detailed protocols and reagents.
Quantification of Intracellular cAMP and cGMP Levels
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and relatively simple method for quantifying intracellular cyclic nucleotides.
-
Principle: This is a competitive immunoassay where the cAMP or cGMP in the sample competes with a fixed amount of labeled cAMP or cGMP for binding to a specific antibody. The amount of bound labeled cyclic nucleotide is inversely proportional to the concentration of the cyclic nucleotide in the sample.
-
Materials:
-
Cells or tissues of interest
-
This compound
-
Cell lysis buffer
-
Commercially available cAMP or cGMP ELISA kit (containing coated plates, standards, antibodies, and substrate)
-
Plate reader
-
-
Procedure Outline:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells to release intracellular contents.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves:
-
Adding standards and samples to the antibody-coated wells.
-
Adding the enzyme-labeled cyclic nucleotide.
-
Incubating to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to generate a colored product.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly specific and sensitive method for the absolute quantification of cyclic nucleotides.
-
Principle: Cell lysates are prepared and subjected to liquid chromatography to separate cAMP and cGMP from other cellular components. The separated molecules are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on a specific cellular signaling pathway.
Caption: A typical workflow for studying this compound's cellular effects.
Conclusion
This compound's role as a non-selective phosphodiesterase inhibitor provides the foundation for its diverse pharmacological effects. By elevating intracellular cAMP levels, it modulates a network of signaling pathways, including PKA, MAPK/ERK, NF-κB, and TGF-β/Smad. This intricate interplay of signaling events underlies its clinical applications in vascular diseases and its potential in other inflammatory and fibrotic conditions. A thorough understanding of its mechanism of action at the cellular and molecular level, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and application of this compound and other PDE inhibitors in medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based redesigning of pentoxifylline analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentoxifylline decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentoxifylline inhibits transforming growth factor-beta signaling and renal fibrosis in experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentoxifylline attenuates transforming growth factor-beta1-stimulated elastogenesis in human tunica albuginea-derived fibroblasts part 2: Interference in a TGF-beta1/Smad-dependent mechanism and downregulation of AAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Molecular targets of Pentifylline in cancer cell lines
An In-Depth Technical Guide to the Molecular Targets of Pentifylline in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PTX), a methylxanthine derivative, is a hemorheologic agent traditionally used for peripheral vascular diseases.[1] Emerging evidence has highlighted its potential as an anti-cancer agent, both as a standalone therapy and as a sensitizer for chemotherapy and radiotherapy.[2][3] PTX exerts its anti-neoplastic effects by modulating a variety of molecular targets and signaling pathways within cancer cells, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] This technical guide provides a comprehensive overview of the known molecular targets of this compound in cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Core Molecular Targets and Mechanisms of Action
This compound's anti-cancer activity is multifaceted, stemming from its ability to interact with several key cellular pathways.
Phosphodiesterase (PDE) Inhibition
As a methylxanthine derivative, one of the primary mechanisms of this compound is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[1][6] Inhibition of PDEs leads to an increase in intracellular cAMP levels.[1] This elevation can, in turn, activate various downstream signaling pathways that contribute to anti-tumor effects, although the precise downstream consequences of PDE inhibition in cancer are still being fully elucidated.[1][6]
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound has been identified as an inhibitor of the NF-κB pathway.[4][7] It can prevent the phosphorylation of the p65 subunit and increase the levels of IκBα, the natural inhibitor of NF-κB.[4] By suppressing NF-κB activity, this compound can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby sensitizing cancer cells to apoptosis.[4][7]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Use of Pentoxifylline in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy with a molecular rational basis, pentoxifylline as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentoxifylline changes the balance of immune cell population in breast tumor-infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pentoxifylline on L-1 sarcoma tumor growth and angiogenesis in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pentoxifylline: A Technical Guide to its Modulation of TNF-α and Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline (PTX), a methylxanthine derivative traditionally used for peripheral vascular disease, exhibits potent anti-inflammatory and immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which pentoxifylline suppresses Tumor Necrosis Factor-alpha (TNF-α) and other pro-inflammatory cytokines. It details the core signaling pathways, summarizes quantitative data from key in vitro and in vivo studies, and outlines the experimental protocols used to generate this data. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of pentoxifylline in inflammatory diseases.
Core Mechanism of Action: From PDE Inhibition to Cytokine Suppression
Pentoxifylline's primary anti-inflammatory effect stems from its function as a competitive non-selective phosphodiesterase (PDE) inhibitor.[2][3] This inhibition sets off a cascade of intracellular events that ultimately downregulates the transcription of pro-inflammatory genes.
The central pathway involves the following steps:
-
Phosphodiesterase (PDE) Inhibition : Pentoxifylline inhibits PDE enzymes, which are responsible for degrading cyclic adenosine monophosphate (cAMP).[4][5]
-
Increased Intracellular cAMP : By preventing the degradation of cAMP, pentoxifylline leads to its accumulation within the cell.[5][6]
-
Protein Kinase A (PKA) Activation : Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme in this signaling pathway.[4][7]
-
Inhibition of NF-κB Pathway : Activated PKA interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is proposed that PKA inhibits the ubiquitination process that targets IκB (inhibitor of kappa B) for degradation.[4] This prevents the release and nuclear translocation of the p50/p65 NF-κB complex.[4][8]
-
Suppression of Gene Transcription : With NF-κB translocation to the nucleus blocked, the transcription of genes encoding for pro-inflammatory cytokines, including TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6), is significantly reduced.[4][9]
Pentoxifylline also exhibits other related activities, such as antagonizing adenosine 2A receptors and modulating other signaling pathways which contribute to its overall anti-inflammatory profile.[5][10][11]
Quantitative Data on Cytokine Suppression
The inhibitory effect of pentoxifylline on TNF-α and other pro-inflammatory cytokines has been quantified across numerous studies. The following tables summarize these findings.
Table 1: In Vitro Studies
| Cell Type | Stimulant | PTX Concentration | Cytokine | % Inhibition / Reduction | Reference |
| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 mM | TNF-α | ~98% | [12] |
| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 0.1 mM | TNF-α | ~91% | [12] |
| Human Peripheral Blood Monocytes | Titanium Particles (107/mL) | Oral Dose (400mg, 5x/day) | TNF-α | Significant Reduction | [1] |
| Human Peripheral Blood Monocytes | Titanium Particles (106/mL) | Oral Dose (400mg, 5x/day) | TNF-α | Significant Reduction | [1] |
| RAW264.7 Macrophages | LPS/IFN-γ | 0.5 mg/mL | TNF-α, IL-1β | Significant Inhibition | [9] |
| Rat Vascular Smooth Muscle Cells | TNF-α (1-50 ng/mL) | 0.1 - 1 mg/mL | Fractalkine | Dose-dependent Decrease | [8] |
Table 2: In Vivo Animal Studies
| Animal Model | Condition | PTX Dosage | Cytokine / Marker | Outcome | Reference |
| Rat | Crescentic Glomerulonephritis | Not Specified | TNF-α mRNA | Significantly Suppressed | [13] |
| Rat | Crescentic Glomerulonephritis | Not Specified | Macrophage/T-cell Infiltration | Significantly Inhibited | [13] |
| Rat | Endotoxin (LPS) Injection | Not Specified | Serum TNF-α | Abolished LPS-induced rise (~98% reduction) | [14] |
| Rat | Endotoxin (LPS) Injection | Not Specified | Serum IL-1β | ~44% reduction vs LPS alone | [14] |
| Rat | Normothermic Ischemia-Reperfusion | 50 mg/kg IV | Liver TNF-α mRNA | Inhibited | [15] |
| Rat | Normothermic Ischemia-Reperfusion | 50 mg/kg IV | Serum TNF-α | Significantly Decreased | [15] |
Table 3: Human Clinical Studies
| Patient Group | Condition | PTX Dosage | Cytokine / Marker | Outcome | Reference |
| Open-Heart Surgery Patients (n=15) | Cardiopulmonary Bypass | 500 mg/L in prime solution | IL-6, IL-8, TNF-α | Statistically significant reduction post-pump (P<0.005) | [16] |
| COVID-19 with Cytokine Storm (n=30) | COVID-19 | 400 mg oral TID | CRP, IL-6 | Favorable impact on biomarkers | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.
In Vitro Inhibition of TNF-α in Human Macrophages
-
Objective : To determine the dose-dependent effect of pentoxifylline on TNF-α production by human alveolar macrophages (AM) and peripheral blood monocytes (PBM) stimulated with LPS.[12]
-
Cell Isolation and Culture :
-
PBMs were isolated from heparinized venous blood from healthy, non-smoking volunteers using a standard Ficoll-Hypaque density gradient centrifugation.
-
AMs were obtained by bronchoalveolar lavage.
-
Cells were washed, counted, and resuspended in RPMI 1640 medium supplemented with antibiotics and fetal calf serum.
-
Cells were plated in 96-well microtiter plates and allowed to adhere for 2 hours. Non-adherent cells were removed by washing.
-
-
Experimental Treatment :
-
Adherent cells were pre-incubated with various concentrations of pentoxifylline (e.g., 0.1 mM, 1 mM) for a specified period.
-
Cells were then stimulated with an optimal concentration of lipopolysaccharide (LPS) to induce TNF-α production.
-
Control groups included cells with no treatment, cells with LPS only, and cells with pentoxifylline only.
-
Cultures were incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Cytokine Measurement :
-
After incubation, cell culture supernatants were collected and centrifuged to remove cellular debris.
-
TNF-α concentration in the supernatants was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Absorbance was read on a microplate reader, and concentrations were calculated against a standard curve.
-
In Vivo Assessment in a Rat Model of Glomerulonephritis
-
Objective : To examine the effect of pentoxifylline on renal TNF-α expression and kidney injury in a rat model of anti-glomerular basement membrane (GBM) crescentic glomerulonephritis.[13]
-
Animal Model Induction :
-
Male Wistar rats were immunized with rabbit IgG in complete Freund's adjuvant.
-
Several days later, nephritis was induced by a single intravenous injection of anti-rat GBM serum.
-
-
Treatment Protocol :
-
Rats were divided into groups: a control group receiving a vehicle and a treatment group receiving pentoxifylline.
-
Treatment was administered daily, starting either at the time of nephritis induction (preventive) or after the establishment of nephritis (therapeutic).
-
-
Sample Collection and Analysis :
-
24-hour urine samples were collected at various time points to measure protein excretion.
-
At the end of the experiment, rats were euthanized, and kidneys were harvested.
-
One portion of the kidney was fixed in formalin for histological analysis (e.g., H&E and PAS staining) to assess glomerular crescent formation and tissue damage.
-
Another portion was snap-frozen in liquid nitrogen for RNA extraction.
-
-
Gene Expression Analysis :
-
Total RNA was extracted from the renal cortex.
-
The expression of TNF-α and other relevant genes (e.g., ICAM-1, MCP-1) was quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR) or quantitative PCR (qPCR).
-
Conclusion
Pentoxifylline consistently demonstrates a significant suppressive effect on TNF-α and other key pro-inflammatory cytokines across a range of pre-clinical and clinical settings.[13][16][18] Its well-defined mechanism of action, centered on the inhibition of phosphodiesterase and subsequent modulation of the cAMP-PKA-NF-κB signaling axis, provides a strong rationale for its anti-inflammatory properties. The quantitative data presented herein highlights its potency in reducing cytokine production in response to various inflammatory stimuli. For drug development professionals and researchers, pentoxifylline represents a valuable tool and a potential therapeutic candidate for a variety of inflammatory and autoimmune disorders where TNF-α plays a critical pathogenic role.[18][19] Further investigation is warranted to fully elucidate its therapeutic applications and optimize dosing strategies for specific disease contexts.
References
- 1. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A raising dawn of pentoxifylline in management of inflammatory disorders in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pentoxifylline on the phagocytic activity, cAMP levels, and superoxide anion production by monocytes and polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pentoxifylline as a Potential Adjuvant Therapy for COVID-19: Impeding the Burden of the Cytokine Storm [mdpi.com]
- 12. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentoxifylline suppresses renal tumour necrosis factor-alpha and ameliorates experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of TNF-alpha production by pentoxifylline does not prevent endotoxin-induced decrease in serum IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentoxifylline inhibits liver expression of tumor necrosis factor alpha mRNA following normothermic ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The inhibition of pro-inflammatory cytokines with pentoxifylline in the cardiopulmunary bypass lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of endogenous TNF formation by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hypothesis: Pentoxifylline is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Pentoxifylline on Hemorheological Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxifylline, a methylxanthine derivative, has long been recognized for its therapeutic effects in disorders associated with impaired blood flow. Its clinical efficacy is largely attributed to its hemorheological properties, which lead to a reduction in blood viscosity and an improvement in microcirculatory perfusion. This technical guide provides an in-depth analysis of the core hemorheological effects of Pentoxifylline, including its impact on blood viscosity, erythrocyte deformability, platelet aggregation, and plasma fibrinogen levels. Detailed experimental protocols for key hemorheological assays are presented, alongside a quantitative summary of clinical findings. Furthermore, the underlying molecular mechanisms are elucidated through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Impaired blood rheology is a critical pathophysiological factor in a multitude of vascular diseases. Increased blood viscosity, reduced erythrocyte deformability, enhanced platelet aggregation, and elevated plasma fibrinogen levels can all contribute to compromised blood flow, leading to tissue hypoxia and organ dysfunction. Pentoxifylline has been utilized as a hemorheological agent to counteract these abnormalities.[1] This guide aims to provide a detailed technical overview of the hemorheological properties of Pentoxifylline, supported by quantitative data, experimental methodologies, and mechanistic insights.
Quantitative Effects of Pentoxifylline on Hemorheological Parameters
The following tables summarize the quantitative effects of Pentoxifylline on key hemorheological parameters as reported in various clinical studies.
Table 1: Effect of Pentoxifylline on Whole Blood Viscosity
| Patient Population | Pentoxifylline Dose | Treatment Duration | Shear Rate (s⁻¹) | Baseline Viscosity (mPa·s or cP) | Post-Treatment Viscosity (mPa·s or cP) | Percentage Change | Reference |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h (IV) | 80 minutes | 10 | N/A | N/A | 26 ± 15% increase (vs. 49 ± 14% in placebo) | [2] |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h (IV) | 80 minutes | 50 | N/A | N/A | 23 ± 11% increase (vs. 39 ± 12% in placebo) | [2] |
| Critically ill patients undergoing transfusion | 1.5 mg/kg/h (IV) | 80 minutes | 100 | N/A | N/A | 22 ± 11% increase (vs. 35 ± 12% in placebo) | [2] |
| Patients with intermittent claudication | Not Specified | 1 and 2 months | Not Specified | N/A | Decreased at 1 and 2 months | Not Quantified | [3] |
| Acute ischemic stroke patients | 1200 mg/day (5 days), then 400 mg twice daily (23 days) | 30 days | Not Specified | 6.46 Poise (median) | Tendency to decrease | Not Quantified | [4] |
| Young adults with cyanotic congenital heart disease | 20 mg/kg/day | 12 weeks | Various | N/A | Decreased | Not Quantified | [5] |
Table 2: Effect of Pentoxifylline on Erythrocyte Deformability
| Patient Population | Pentoxifylline Dose | Treatment Duration | Method | Parameter Measured | Result | Reference |
| Patients with peripheral occlusive arterial disease | 400 mg, 4 times daily | 6 weeks | Standard filtration technique | Filtration rates | Significant increase | [6] |
| Healthy volunteers | 400 mg (single dose) | 2 hours | Filtration | Filterability of RBCs | Significantly increased at 25°C and 18°C | [7] |
| Patients with chronic occlusive arteriosclerosis | 200-1200 mg (single oral doses) | 6 hours | Filtration | Red cell filterability | Statistically significant dose-response increases | [8] |
| Patients with arteriosclerosis or diabetic vasculopathy | 800 mg oral + 300 mg IV twice daily | ~16 days | Filtration | Whole blood erythrocyte filtration time | Reduced by a mean of 8% | [9] |
| Healthy humans | Not Specified | 9 days | Atomic force microscopy | Elastic modulus of red blood cells | Decreased by 30%-40% | [10] |
Table 3: Effect of Pentoxifylline on Platelet Aggregation
| Study Type | Pentoxifylline Concentration/Dose | Agonist | Result | Reference |
| In vitro | Various concentrations | ADP, Epinephrine | Dose-dependent inhibition, particularly with epinephrine | [11][12] |
| In vivo (monkeys) | 6-24 mg/kg (IV) | ADP, Serotonin | Powerful inhibitor | [13] |
| Ex vivo (patients with occlusive arterial disease) | 800 mg/day | Not Specified | Distinct reduction | [7] |
| In vitro (human whole blood) | Not Specified | Not Specified | Inhibits platelet aggregation | [14][15] |
Table 4: Effect of Pentoxifylline on Plasma Fibrinogen
| Patient Population | Pentoxifylline Dose | Treatment Duration | Baseline Fibrinogen | Post-Treatment Fibrinogen | Result | Reference |
| Patients with Stage II PVD | 1200 mg/day | 90 days | Not Specified | Not Specified | Mean decrease of 0.21 g/L in responders | [2] |
| Patients with arteritis | Not Specified | Not Specified | Not Specified | Not Specified | Confirmed decrease | [3] |
| Healthy volunteers | 200 mg, 3 times a day | 3 months | Not Specified | Not Specified | Significant reduction | [16] |
| Patients with occlusive arterial disease | 800 mg/day | 3 months | Not Specified | Not Specified | Distinct reduction | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of Pentoxifylline's hemorheological properties.
Measurement of Whole Blood and Plasma Viscosity
Principle: Blood viscosity is the measure of the blood's resistance to flow. It is determined by factors such as hematocrit, plasma viscosity, red blood cell deformability, and aggregation. A cone/plate viscometer is commonly used for these measurements at various shear rates to simulate different conditions within the circulatory system.
Protocol:
-
Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Sample Preparation:
-
For whole blood viscosity, gently mix the blood sample by inversion before measurement.
-
For plasma viscosity, centrifuge the whole blood sample at 2500 x g for 15 minutes to separate the plasma. Carefully collect the supernatant (plasma) for analysis.
-
-
Instrumentation: Use a cone/plate viscometer calibrated according to the manufacturer's instructions.
-
Measurement:
-
Pipette the required volume of the sample (whole blood or plasma) onto the plate of the viscometer.
-
Lower the cone into the sample.
-
Perform measurements at a controlled temperature (typically 37°C) across a range of shear rates (e.g., 10, 50, 100 s⁻¹).[2]
-
Record the viscosity values in millipascal-seconds (mPa·s) or centipoise (cP).
-
Assessment of Erythrocyte Deformability by Filtration
Principle: Erythrocyte deformability, or flexibility, is crucial for red blood cells to pass through narrow capillaries. The filtration method assesses this property by measuring the rate at which a suspension of red blood cells passes through a membrane with micropores (e.g., polycarbonate filters with 3 or 5 µm pores).[17][18][19][20][21] A higher filtration rate indicates better deformability.
Protocol:
-
Sample Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation and removal of plasma and buffy coat.
-
Wash the RBCs multiple times with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the washed RBCs in the buffer to a specific hematocrit (e.g., 10%).
-
-
Filtration Apparatus:
-
Use a filtration device equipped with a polycarbonate membrane filter (e.g., Nuclepore) with a defined pore size (typically 3-5 µm).
-
The system is often driven by a constant flow rate using a syringe pump or by a constant pressure.
-
-
Measurement:
-
Pass the RBC suspension through the filter.
-
Continuously monitor the pressure change across the filter or the time it takes for a specific volume to pass through.
-
The filtration index can be calculated based on the initial flow rate of the RBC suspension compared to the buffer alone.[6]
-
-
Data Analysis: An increase in the filtration rate or a decrease in the filtration time/pressure for a given volume indicates an improvement in erythrocyte deformability.
Evaluation of Platelet Aggregation by Light Transmission Aggregometry (Born's Method)
Principle: Light Transmission Aggregometry (LTA), pioneered by Born, is the gold standard for assessing platelet function.[11][12][22][23][24] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.
Protocol:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Instrumentation: Use a light transmission aggregometer.
-
Measurement:
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Set the baseline (0% aggregation) with the PRP and the 100% aggregation with the PPP.
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP) or Epinephrine, to the PRP to induce aggregation.[11][12]
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is determined by the extent of the change in light transmission. The results can be expressed as the maximum percentage of aggregation or the slope of the aggregation curve.
Signaling Pathways and Experimental Workflows
The hemorheological effects of Pentoxifylline are mediated through complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and the workflows of the key experimental protocols.
Caption: Pentoxifylline's core mechanism of action.
Caption: Experimental workflows for hemorheological assays.
Conclusion
Pentoxifylline exerts a multifaceted beneficial effect on hemorheological properties. Through its action as a phosphodiesterase inhibitor and its influence on erythrocyte metabolism, it leads to a reduction in blood viscosity by improving red blood cell deformability, inhibiting platelet aggregation, and lowering plasma fibrinogen levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of hemorheology and vascular medicine. A thorough understanding of these mechanisms and methodologies is paramount for the effective application and future exploration of Pentoxifylline and other hemorheologically active compounds.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Fibrinogen and pentoxifylline. Results of a French cooperative exploratory study of stage II arteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pentoxifylline administration on blood viscosity and leukocyte cytoskeletal function in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected Benefits of Pentoxifylline in Acute Ischemic Stroke Management: Consideration of Risk Factors | Atlantis Press [atlantis-press.com]
- 5. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The effect of pentoxifylline on filterability of normal red blood cells and their adhesiveness to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response effects of pentoxifylline on erythrocyte filterability: clinical and animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relating the blood-thinning effect of pentoxifylline to the reduction in the elastic modulus of human red blood cells: an in vivo study - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of platelet aggregation in vivo. III. Effect of pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiplatelet effect of pentoxifylline in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Studies on red cell flexibility in spherocytosis using a polycarbonate membrane filtration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple filtration system for red blood cell depletion and volume reduction in routine processing of human umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The potential effect of leukocyte filtration methods on erythrocyte-derived microvesicles: One step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Practical aerobic membrane filtration blood culture technique: development of procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. unimedizin-mainz.de [unimedizin-mainz.de]
- 23. journals.viamedica.pl [journals.viamedica.pl]
- 24. tandfonline.com [tandfonline.com]
Pentifylline's Role in Modulating Intracellular cAMP and cGMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentifylline, a methylxanthine derivative, exerts its pharmacological effects primarily through the modulation of intracellular cyclic nucleotide signaling pathways. As a non-selective phosphodiesterase (PDE) inhibitor, this compound elevates the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its impact on cAMP and cGMP levels. It includes a compilation of quantitative data from key studies, detailed experimental methodologies for assessing its effects, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary mechanism of action is the competitive, non-selective inhibition of multiple phosphodiesterase (PDE) isoenzymes.[1] PDEs are a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of cAMP and cGMP. By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby potentiating their downstream signaling cascades.
The inhibition of different PDE isoforms contributes to the diverse pharmacological effects of this compound. Notably, it has been shown to inhibit PDE1, PDE2, PDE3, PDE4, PDE5, and PDE7.[1] The modulation of these specific isoforms impacts various cell types, including vascular smooth muscle cells, endothelial cells, and erythrocytes, leading to effects such as vasodilation, improved blood rheology, and anti-inflammatory actions.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on PDE activity and cyclic nucleotide levels.
Table 1: Inhibition of Phosphodiesterase Activity by this compound
| Enzyme/Tissue | Species | Effect | This compound Concentration/Dose | Reference |
| cAMP-Phosphodiesterase | Rat | Up to 27% dose-dependent inhibition | 5, 10, 15, 20 mg/kg body weight | [2] |
| Phosphodiesterase 3 (PDE3) | Human | IC50: Not specified in abstract | Varied | [3] |
| Phosphodiesterase 5 (PDE5) | Human | IC50: 7.70 µM ± 0.265 µM (at 37°C) | Varied | [3] |
| Phosphodiesterase 5 (PDE5) | Human | IC50: 39.4 µM ± 10.9 µM (at 20°C) | Varied | [3] |
Table 2: Effect of this compound on Intracellular Cyclic Nucleotide Levels
| Cell Type | Species | Cyclic Nucleotide | Effect | This compound Concentration | Reference |
| Vascular Smooth Muscle Cells | Rat | cAMP | Dose-dependent increase | Not specified in abstract | [4] |
| Vascular Smooth Muscle Cells | Rat | cGMP | No significant change | Not specified in abstract | [4] |
Signaling Pathways Modulated by this compound
This compound's inhibition of PDEs leads to the activation of protein kinase A (PKA) and protein kinase G (PKG) through elevated cAMP and cGMP levels, respectively. These kinases then phosphorylate various downstream targets, resulting in a cascade of cellular responses.
cAMP Signaling Pathway
The elevation of intracellular cAMP by this compound activates PKA, which plays a crucial role in vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition cAMP-phosphodiesterase in the rat heart by pentoxifylline--a new xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline inhibits PDGF-induced proliferation of and TGF-beta-stimulated collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Effects of Pentifylline in Preclinical Models: A Technical Guide
Introduction: Pentifylline, a methylxanthine derivative, is recognized primarily as a nonselective phosphodiesterase (PDE) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates various intracellular signaling pathways.[1][2] Emerging preclinical evidence highlights its potential as a neuroprotective agent, largely attributed to its potent anti-inflammatory and anti-apoptotic properties.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in key preclinical models of neurodegenerative diseases and ischemic injury, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental application.
Core Mechanism of Action: Anti-inflammatory and Neurotrophic Support
The neuroprotective effects of this compound are believed to stem from a multi-faceted mechanism of action. A primary pathway involves the inhibition of phosphodiesterase, which leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP signaling is associated with neuroplasticity and protection.[2] A significant consequence of this is the potent suppression of tumor necrosis factor-alpha (TNF-α) gene transcription and production, a key pro-inflammatory cytokine implicated in the pathology of several neurodegenerative conditions.[1][4] By attenuating TNF-α, this compound mitigates downstream inflammatory cascades, including the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) immunoreactivity.[1][4] Furthermore, this compound has been shown to modulate apoptotic pathways by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins such as BAX and caspase-3.[3] Recent studies also suggest it can modulate the PTEN/TrkB/BDNF signaling pathway, further supporting neuronal survival and function.
Caption: Proposed neuroprotective signaling pathways of this compound.
Preclinical Model: Parkinson's Disease (6-OHDA Model)
This compound has demonstrated significant neuroprotective activity in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a model that recapitulates the degeneration of dopaminergic neurons seen in the human condition.[1][4] Studies show that this compound treatment can attenuate behavioral deficits, preserve dopamine levels, and reduce neuroinflammation.[1][3][4]
Data Presentation: Parkinson's Disease
| Preclinical Model | Animal Species | This compound Dose & Administration | Key Outcome Measures | Quantitative Results | Citation |
| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; Intraperitoneal (i.p.); Daily for 15 days | Apomorphine-Induced Rotations | Attenuated circling behavior vs. untreated 6-OHDA group. | [1][2] |
| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; i.p.; Daily for 15 days | Locomotor Activity (Open Field) | Partially reversed the decrease in locomotor activity. (p=0.0110 for 25 mg/kg, p=0.0008 for 50 mg/kg vs. 6-OHDA). | [1] |
| Unilateral 6-OHDA Lesion | Male Wistar Rats | 50 mg/kg; i.p.; Daily for 15 days | Striatal Dopamine (DA) Content | Partially reversed the decrease in DA levels. | [1][4] |
| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; i.p.; Daily for 15 days | Neuronal Viability (Fluoro-Jade) | Attenuated neuron degeneration in the striatum. | [2] |
| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; i.p.; Daily for 15 days | Inflammatory Markers (OX-42, TNF-α, COX-2, iNOS) | Attenuated the intense immunoreactivity observed in the untreated 6-OHDA group. | [1][4] |
Experimental Protocol: 6-OHDA Model
-
Animal Model: Male Wistar rats (200–250 g) are used.[1]
-
Surgical Procedure (6-OHDA Lesioning):
-
Treatment Groups: Animals are typically divided into:
-
Drug Administration:
-
Treatments commence 24 hours post-surgery and continue daily for a specified period (e.g., 15 days).[1]
-
-
Behavioral Testing (Day 15):
-
Apomorphine-Induced Rotations: Animals are administered apomorphine, and contralateral rotations are counted for a set duration to quantify the extent of dopaminergic lesion.
-
Open Field Test: Locomotor activity and exploratory behavior (e.g., number of crossings, rearing movements) are measured over a 5-minute period.[1]
-
Forced Swimming Test: Immobility time is recorded to assess depressive-like behavior.[1]
-
-
Euthanasia and Tissue Processing (Day 16):
Preclinical Model: Alzheimer's Disease (Copper Sulphate-Induced Model)
In a chemically-induced rat model of Alzheimer's disease (AD) using copper sulphate, this compound, particularly in combination with the standard AD therapy Donepezil, has shown promise in mitigating key pathological features of the disease.[3][5]
Data Presentation: Alzheimer's Disease
| Preclinical Model | Animal Species | This compound Dose & Administration | Key Outcome Measures | Quantitative Results | Citation |
| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain TNF-α | Significantly increased in the CuSO₄ group; treatment with PTX (alone or with Donepezil) significantly decreased levels. | [3][5] |
| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain BACE1, p-tau, Clusterin (CLU) | Significantly increased in the CuSO₄ group; combination treatment (PTX + Donepezil) showed a remarkable decrease vs. individual treatments (P < 0.001). | [5] |
| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain Acetylcholinesterase (AChE) & Malondialdehyde (MDA) | Significantly increased in the CuSO₄ group; PTX treatment significantly decreased levels. | [3] |
| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain Bcl-2 (Anti-apoptotic) | Significantly decreased in the CuSO₄ group; PTX treatment significantly increased levels. | [3] |
| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain Caspase-9 & Bax (Pro-apoptotic) | Significantly increased in the CuSO₄ group; PTX treatment significantly decreased levels. | [3] |
Experimental Protocol: Copper Sulphate-Induced AD Model
-
Animal Model: Adult male Wistar rats (140-160 g) are used.[5]
-
AD Induction: Experimental AD is induced by administering CuSO₄ in drinking water for a specified duration.
-
Treatment Groups:
-
Normal Control (NC)
-
Untreated AD (CuSO₄ only)
-
AD + Donepezil (DON)
-
AD + this compound (PTX)
-
AD + DON + PTX[5]
-
-
Drug Administration: Treatments (e.g., PTX at 50 mg/kg) are administered orally, concurrently with or following the induction period.[3]
-
Euthanasia and Tissue Analysis:
-
Following the treatment period, animals are euthanized.
-
Brain tissues (hippocampus and cortex) are collected.
-
Homogenates are prepared for biochemical analysis of AD biomarkers (AChE, BACE1, p-tau, CLU), inflammatory markers (TNF-α), oxidative stress markers (MDA, TAC), and apoptotic markers (Caspase-9, Bax, Bcl-2).[3][5]
-
Preclinical Model: Ischemic Stroke (Transient Global Ischemia)
This compound has been investigated for its neuroprotective effects following cerebral ischemia. In a rat model of transient global brain ischemia, which mimics the effects of cardiac arrest, this compound administration demonstrated a protective effect on neuronal survival and cognitive function.[6]
Data Presentation: Ischemic Stroke
| Preclinical Model | Animal Species | This compound Dose & Administration | Key Outcome Measures | Quantitative Results | Citation |
| Transient Global Brain Ischemia (Bilateral Common Carotid Artery Occlusion) | Male Wistar Rats | 200 mg/kg; Intraperitoneal (i.p.); 1 hr before and 3 hr after ischemia | Spatial Memory (Morris Water Maze) | Significantly improved hippocampal-dependent memory and cognitive spatial abilities compared to vehicle-treated animals. | [6][7] |
| Transient Global Brain Ischemia | Male Wistar Rats | 200 mg/kg; i.p.; 1 hr before and 3 hr after ischemia | Neuronal Survival (Nissl Staining) | No significant difference in the number of pyramidal cells in the CA1 region between the PTX-treated and control groups, indicating protection. | [6] |
Experimental Protocol: Transient Global Brain Ischemia
-
Animal Model: Male Wistar rats are used.[6]
-
Surgical Procedure (Ischemia Induction):
-
Animals are anesthetized.
-
Global cerebral ischemia is induced by the bilateral occlusion of the common carotid arteries for a defined period, followed by reperfusion.[6]
-
-
Treatment Groups:
-
Control
-
Sham-operated
-
Vehicle-treated (Ischemia + Saline)
-
PTX-treated (Ischemia + this compound)[6]
-
-
Drug Administration: this compound (e.g., 200 mg/kg, i.p.) is administered at set times relative to the ischemic event (e.g., 1 hour before and 3 hours after ischemia).[6]
-
Behavioral Testing:
-
Morris Water Maze: Following a recovery period, spatial learning and memory are assessed. This test measures the animal's ability to find a hidden platform in a pool of water, a task dependent on hippocampal function.[6]
-
-
Histological Analysis:
-
After behavioral testing, animals are sacrificed, and brains are sectioned.
-
Nissl staining is performed to assess the morphology and survival of neurons, particularly in vulnerable regions like the hippocampal CA1 pyramidal cell layer.[6]
-
Caption: A generalized workflow for preclinical neuroprotection studies.
Conclusion
The preclinical data strongly support the neuroprotective potential of this compound across various models of neurological disorders. Its primary mechanism, centered on the inhibition of phosphodiesterase and subsequent suppression of the pro-inflammatory cytokine TNF-α, effectively mitigates neuroinflammation and related cellular damage.[1][6] The consistent positive outcomes in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke highlight its promise as a therapeutic agent.[1][5][6] The detailed protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to design further investigations into the clinical utility of this compound for treating complex neurodegenerative and ischemic conditions.
References
- 1. Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentoxifylline as Add-On Treatment to Donepezil in Copper Sulphate-Induced Alzheimer's Disease-Like Neurodegeneration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentoxifylline as Add-On Treatment to Donepezil in Copper Sulphate-Induced Alzheimer’s Disease-Like Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Pentoxifylline on Ischemia- induced Brain Damage and Spatial Memory Impairment in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Pentoxifylline In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of pentoxifylline (PTX), a methylxanthine derivative with a broad range of biological activities. This document details its mechanism of action, provides established protocols for cell culture experiments, and summarizes effective dosages for various cell types and experimental models, including cancer, inflammation, and fibrosis.
Mechanism of Action
Pentoxifylline's multifaceted mechanism of action is primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1][3] This cascade interferes with several key signaling pathways:
-
Anti-inflammatory Effects: Pentoxifylline is well-documented to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5][6] This is largely achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7] PTX prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[5][7]
-
Anti-fibrotic Properties: In models of fibrosis, pentoxifylline has been shown to attenuate the pro-fibrotic effects of transforming growth factor-beta (TGF-β1).[7][8][9] It can interfere with the Smad signaling pathway, which is downstream of the TGF-β1 receptor, leading to a reduction in the expression of extracellular matrix proteins like collagen.[7][8]
-
Anti-cancer Activities: Pentoxifylline has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][10][11] It can sensitize cancer cells to chemotherapeutic agents and radiation.[1][5][12] The mechanisms are thought to involve the modulation of signaling pathways that control cell cycle and apoptosis, including the MAPK/ERK and Akt pathways.[10]
Quantitative Data Summary
The effective concentration of pentoxifylline in vitro can vary significantly depending on the cell type, experimental duration, and the specific biological process being investigated. The following tables summarize reported effective concentrations and IC50 values.
Table 1: Effective Concentrations of Pentoxifylline in In Vitro Models
| Application Area | Cell Type(s) | Effective Concentration Range | Observed Effects | Reference(s) |
| Oncology | Human bladder cancer cells | 0.4–1.0 mM | Increased cytotoxicity of thiotepa | [1] |
| Human cervical cancer (CaSki) | 1 mM | Inhibition of TNF-α/TGF-β1-induced EMT | [7] | |
| Non-small cell lung cancer (NCI-H460, A549) | 1 mM | Decreased expression of P-gp, CHI3L1, and STAT3 | [10] | |
| Human head and neck squamous cell carcinoma | 2.0 mM | Radiosensitization | [12] | |
| Inflammation | Vascular smooth muscle cells (VSMCs) | 0.1–1 mg/mL | Decreased TNF-α-stimulated fractalkine expression | [2] |
| THP-1 derived macrophages, Jurkat T-cells | Not specified | Restored T-cell viability in co-culture | [4][13] | |
| RAW 264.7 macrophages | 10 µg/mL | Varied effects on protein expression | [14][15] | |
| Fibrosis | Human tunica albuginea-derived fibroblasts | 0.01–100 µM | Attenuation of TGF-β1-stimulated elastogenesis | [9] |
Table 2: IC50 Values of Pentoxifylline
| Cell Line/Target | IC50 Value | Assay Conditions | Reference(s) |
| Human recombinant PDE4 subtypes | >100 µM | Enzyme activity assay | [16] |
| Note: Specific IC50 values for cytotoxicity in many cancer cell lines are not consistently reported in the provided search results, as pentoxifylline is often studied for its chemo-sensitizing or modulatory effects at non-cytotoxic concentrations. |
Experimental Protocols
The following are generalized protocols for in vitro studies using pentoxifylline. It is crucial to optimize these protocols for specific cell lines and experimental questions.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of pentoxifylline on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pentoxifylline (stock solution prepared in sterile PBS or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for TNF-α or IL-6
-
MTT or other viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pentoxifylline Pre-treatment: Prepare serial dilutions of pentoxifylline in culture medium. Remove the old medium from the wells and add 100 µL of the pentoxifylline-containing medium to the respective wells. A vehicle control (medium with the same concentration of PBS or DMSO as the highest PTX concentration) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2x stock solution of LPS (e.g., 200 ng/mL) in culture medium. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: In Vitro Anti-cancer Chemosensitization Assay
Objective: To determine if pentoxifylline can enhance the cytotoxic effect of a chemotherapeutic agent (e.g., thiotepa) on cancer cells.
Materials:
-
Human bladder cancer cell line (e.g., T24)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Pentoxifylline
-
Thiotepa (or other chemotherapeutic agent)
-
96-well cell culture plates
-
MTT or other cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed T24 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Chemotherapeutic Treatment: Treat the cells with various concentrations of thiotepa for a defined period (e.g., 2 hours). Include an untreated control.
-
Pentoxifylline Post-treatment: After the chemotherapeutic treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of pentoxifylline (e.g., 0.4 mM, 0.8 mM, 1.0 mM).[1]
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Cytotoxicity Assessment: Perform an MTT assay to determine the percentage of cell viability in each treatment group compared to the untreated control.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of pentoxifylline to determine the sensitizing effect.
Protocol 3: In Vitro Anti-fibrosis Assay in Fibroblasts
Objective: To assess the ability of pentoxifylline to inhibit TGF-β1-induced collagen production in fibroblasts.
Materials:
-
Human dermal fibroblasts or a fibroblast cell line (e.g., NIH/3T3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Pentoxifylline
-
Recombinant human TGF-β1
-
Sirius Red/Fast Green collagen staining kit or a hydroxyproline assay kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed fibroblasts in a 24-well plate and grow to near confluence.
-
Serum Starvation: To synchronize the cells, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment: Treat the cells with pentoxifylline at various concentrations for 1-2 hours before stimulating with TGF-β1 (e.g., 5 ng/mL). Include appropriate controls (untreated, PTX alone, TGF-β1 alone).
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen production and deposition.
-
Collagen Quantification:
-
For Sirius Red/Fast Green Staining: Fix the cells, stain according to the manufacturer's protocol, and elute the dyes to quantify collagen and total protein content.
-
For Hydroxyproline Assay: Hydrolyze the cell layer and measure the hydroxyproline content, which is indicative of collagen levels.
-
-
Data Analysis: Normalize the collagen content to the total protein content or cell number to determine the specific effect of pentoxifylline on collagen production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by pentoxifylline and a general experimental workflow for its in vitro evaluation.
Caption: Pentoxifylline's primary mechanism and downstream effects.
Caption: General workflow for in vitro studies with pentoxifylline.
Caption: Pentoxifylline's inhibition of the NF-κB signaling pathway.
References
- 1. In vivo and in vitro enhanced antitumor effects by pentoxifylline in human cancer cells treated with thiotepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentoxifylline Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. Pentoxifylline Attenuates Transforming Growth Factor-β1-Stimulated Collagen Deposition and Elastogenesis in Human Tunica Albuginea-Derived Fibroblasts Part 1: Impact on Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Chemotherapy with a molecular rational basis, pentoxifylline as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biological effect of pentoxifylline on the survival of human head and neck cancer cells treated with continuous low and high dose-rate irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Pentoxifylline-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Pentifylline in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentifylline (also known as Pentoxifylline or PTX), a methylxanthine derivative, in preclinical mouse models of sepsis. The protocols detailed below, alongside the summarized data and pathway visualizations, are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in sepsis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in mouse models of sepsis and related inflammatory conditions. It is important to note that experimental conditions, such as the sepsis induction method and the this compound dosage, vary between studies.
Table 1: Effect of this compound on Survival Rates in Mouse Models of Sepsis
| Sepsis Model | Mouse Strain | This compound Dose | Administration Route & Timing | Control Group Survival Rate | This compound Group Survival Rate | Reference |
| Endotoxin Shock | Normal Mice | 50 mg/kg | Not Specified, up to 4h post-endotoxin | 50% | 90% | [1] |
| Endotoxin Shock | LPS-hypersensitized & D-galactosamine-sensitized mice | 50 mg/kg | Not Specified, up to 4h post-endotoxin | 20% | 90% | [1] |
| Staphylococcal Infection | Neonatal Mice | 15 mg/kg | Subcutaneous, daily from 2 days before to 4 days after infection | 30% | 73% | [2] |
| Septic Shock (unspecified model) | Not Specified | Not Specified | Not Specified | 23% | 77% (with thalidomide) | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels
| Sepsis Model | Sample Type | This compound Treatment | Key Findings | Reference |
| Endotoxin Shock (LPS-treated, D-galactosamine-sensitized mice) | Serum | 50 mg/kg | Inhibited the appearance of TNF-α. | [1] |
| LPS-stimulated macrophages | Supernatants | Not Specified | Inhibited the appearance of TNF-α. | [1] |
| Sepsis (Human ex-vivo whole blood) | Whole Blood | 10⁻³ M | Nearly complete inhibition of TNF-α production. Suppressive activity on IL-6 secretion. | [4] |
| Non-alcoholic fatty liver (Human) | Serum | 20 mg/kg/day for 6 months | Significantly decreased IL-8 and TNF-α levels. No significant effect on IL-1β and IL-6. | [5] |
Experimental Protocols
The following are detailed protocols for inducing sepsis in mice using the Cecal Ligation and Puncture (CLP) model and for the subsequent administration of this compound.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This protocol is a widely used and clinically relevant model for inducing polymicrobial sepsis.[6]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine/Xylazine cocktail or Isoflurane
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-25 gauge)
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline for resuscitation
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful to avoid damaging the blood supply.
-
Ligation: Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The location of the ligation determines the severity of sepsis; a more distal ligation results in milder sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a 21-25 gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return Cecum and Closure: Carefully return the cecum to the abdominal cavity. Close the abdominal wall in layers using appropriate suture material.
-
Fluid Resuscitation: Immediately after surgery, administer 1 ml of sterile saline subcutaneously to provide fluid resuscitation.
-
Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Provide post-operative analgesia as per institutional guidelines. Monitor the animals closely for signs of distress.
Preparation and Administration of this compound
Materials:
-
This compound (powder)
-
Sterile saline or phosphate-buffered saline (PBS) for reconstitution
-
Syringes and needles for administration
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the weight of the mice.
-
Aseptically dissolve the this compound powder in sterile saline or PBS to the desired final concentration. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
Administration Protocol:
-
Timing of Administration: this compound can be administered either prophylactically (before CLP) or therapeutically (after CLP). Studies have shown efficacy even when administered up to 4 hours post-insult.[1]
-
Route of Administration: Common routes include intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosage: A commonly used effective dose in mouse models of endotoxin shock is 50 mg/kg.[1] However, dose-response studies may be necessary to determine the optimal dose for a specific sepsis model and research question.
-
Procedure:
-
Gently restrain the mouse.
-
For i.p. injection, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
For s.c. injection, lift the skin on the back to form a tent and insert the needle at the base.
-
Inject the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound in Sepsis
The primary mechanism of action of this compound in sepsis involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which ultimately leads to the downregulation of pro-inflammatory cytokine production.
Caption: this compound inhibits PDE, increasing cAMP and activating PKA, which suppresses NF-κB and pro-inflammatory cytokine production.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a CLP-induced sepsis mouse model.
Caption: Workflow for evaluating this compound in a CLP mouse model of sepsis.
References
- 1. Pentoxifylline increases survival in murine endotoxin shock and decreases formation of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, toxicity, and pharmacokinetics of pentoxifylline and its analogs in experimental Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of pentoxifylline plus thalidomide against septic shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of pentoxifylline induced modulation of TNF alpha and interleukin-6 secretion in healthy and septic patients by the use of an ex-vivo model on whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Accurate Quantification of Pentifylline in Plasma Samples
Introduction
Pentifylline, a xanthine derivative, is a hemorheologic agent that improves blood flow by decreasing blood viscosity, enhancing erythrocyte flexibility, and inhibiting platelet aggregation. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodologies outlined below are designed for researchers, scientists, and drug development professionals, offering a comparative overview of different sample preparation techniques and chromatographic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various validated HPLC and LC-MS/MS methods for this compound quantification in plasma.
Table 1: HPLC Methods with UV Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Method | Solid-Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE)[2][3] | Protein Precipitation (PP)[4] |
| Internal Standard | 7-(2'-chloroethyl)theophylline[1] | Phenacetin[3] | Caffeine[4] |
| Column | LiChrospher 100 RP-18 (5 µm)[1] | C18 (250 mm x 4 mm)[3] | LiChrosorb® RP-18 (125 x 4.0 mm, 5 µm)[4] |
| Mobile Phase | Water:Dioxane:Acetonitrile (87:6.5:6.5, v/v/v) with 0.5% Acetic Acid[1] | Acetonitrile:Water (45:55, v/v)[3] | Water:Acetonitrile (80:20 v/v)[4] |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[4] |
| Detection (UV) | 275 nm[1][2][3] | 275 nm[2][3] | 274 nm[4] |
| Linearity Range | Not Specified | 25 - 1000 ng/mL[2][3] | 8 - 48 µg/mL |
| LOD | 25 ng/mL[1] | 20 ng/mL[2][3] | 0.2 µg/mL[4] |
| LOQ | Not Specified | Not Specified | 8.0 µg/mL for PTX and 1.0 µg/mL for MLT[4] |
| Recovery | 85%[1] | 92.1%[2][3] | 96% to 103%[4] |
| Precision (%RSD) | <5% (Intra- and Inter-assay)[5] | Not Specified | <4%[4] |
Table 2: LC-MS/MS Methods
| Parameter | Method 4 | Method 5 |
| Extraction Method | Solid-Phase Extraction (SPE)[6] | Protein Precipitation (PP)[7] |
| Internal Standard | Pentoxifylline D5[6] | Not Specified |
| Column | Ace phenyl[6] | Imtakt Cadenza® CD-C18 (100 x 3 mm, 3 µm)[7] |
| Mobile Phase | 5 mM Ammonium Acetate Buffer:Acetonitrile (60:40, v/v)[6] | 0.1% Formic Acid in Water:Methanol (20:80, v/v)[7] |
| Flow Rate | 1.0 mL/min[6] | 0.2 mL/min[7] |
| Detection | Positive Ion MRM[6] | Not Specified |
| Linearity Range | 3 - 1200 ng/mL (r² > 0.99)[6] | 5 - 8000 ng/mL (r² ≥ 0.99)[7] |
| LOQ | 3 ng/mL | 5 ng/mL |
| Recovery | Not Specified | Not Specified |
| Precision (%CV) | Not Specified | 0.69% to 5.65% (Intra-day), 1.68% to 12.48% (Inter-day)[7] |
| Accuracy | Not Specified | 93.52% to 107.12% (Intra-day), 94.36% to 108.51% (Inter-day)[7] |
Experimental Protocols
Herein are detailed protocols for the sample preparation and analysis of this compound in plasma.
Protocol 1: Solid-Phase Extraction (SPE) followed by HPLC-UV
This protocol is based on the method described by Mancinelli et al.[1]
1. Materials and Reagents:
-
This compound and 7-(2'-chloroethyl)theophylline (Internal Standard) reference standards
-
HPLC grade water, dioxane, acetonitrile, and acetic acid
-
LiChrospher 100 RP-18 (5 µm) column
-
SPE cartridges
-
Human plasma
2. Sample Preparation:
-
Condition the SPE cartridge.
-
To 1 mL of plasma, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. HPLC Conditions:
-
Column: LiChrospher 100 RP-18 (5 µm)
-
Mobile Phase: Water:Dioxane:Acetonitrile (87:6.5:6.5, v/v/v) with 0.5% Acetic Acid[1]
-
Detector Wavelength: 275 nm[1]
-
Injection Volume: Appropriate volume for the system.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify this compound based on the peak area ratio to the internal standard.
Protocol 2: Liquid-Liquid Extraction (LLE) followed by HPLC-UV
This protocol is based on the method by Chmielewska et al.[2][3]
1. Materials and Reagents:
-
This compound and Phenacetin (Internal Standard) reference standards
-
HPLC grade acetonitrile, water, and dichloromethane
-
1 M Sodium Hydroxide (NaOH)
-
C18 analytical column (250 mm x 4 mm)[3]
-
Human plasma
2. Sample Preparation:
-
Add the internal standard solution.
-
Add dichloromethane for extraction.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3. HPLC Conditions:
-
Column: C18 (250 mm x 4 mm)[3]
-
Mobile Phase: Acetonitrile:Water (45:55, v/v)[3]
-
Injection Volume: Appropriate volume for the system.
4. Analysis:
-
Inject the extracted sample into the HPLC system.
-
Calculate the concentration of this compound using the peak area ratio method.
Protocol 3: Protein Precipitation (PP) followed by LC-MS/MS
This protocol is based on the method described by Lee et al.[7]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade methanol, formic acid, and water
-
Imtakt Cadenza® CD-C18 (100 x 3 mm, 3 µm) column[7]
-
Human plasma
2. Sample Preparation:
-
To 30 µL of plasma in a microtube, add internal standard solutions and 0.5 mL of cold methanol.[7]
-
Vortex the mixture for 5 minutes.[7]
-
Centrifuge at 20,800 x g for 10 minutes.[7]
-
Transfer the supernatant to a clean microtube.
3. LC-MS/MS Conditions:
-
Column: Imtakt Cadenza® CD-C18 (100 x 3 mm, 3 µm)[7]
-
Mobile Phase: 0.1% Formic Acid in Water:Methanol (20:80, v/v)[7]
-
Flow Rate: 0.2 mL/min[7]
-
Injection Volume: 7 µL[7]
-
Detection: Tandem mass spectrometer in positive ion mode.
4. Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Quantify this compound using the appropriate mass transitions and internal standard calibration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.
Caption: General workflow for this compound quantification in plasma.
Logical Relationship of Method Components
This diagram shows the relationship between the different components of an analytical method for this compound.
Caption: Components of an analytical method for this compound.
References
- 1. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quantitative determination of pentoxifylline in human plasma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Determination of pentoxifylline and its 5-hydroxy metabolite in human plasma by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of a Pentoxifylline-Loaded Microemulsion for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline (PTX) is a xanthine derivative with potent anti-inflammatory and hemorheological properties.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This, in turn, suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3][4][5] While orally administered pentoxifylline is used for circulatory disorders, its topical application presents a promising approach for treating inflammatory skin conditions by delivering the drug directly to the target site, thereby minimizing systemic side effects.[2][6]
Microemulsions are clear, thermodynamically stable, and isotropic systems of oil, water, and surfactants.[2] Due to their nanometer-sized droplets and ability to enhance the permeation of drugs through the skin, they are excellent vehicles for topical drug delivery.[6][7] These application notes provide a comprehensive overview and detailed protocols for the development, characterization, and evaluation of a pentoxifylline-loaded microemulsion for topical application.
Formulation and Characterization
A stable and effective pentoxifylline-loaded microemulsion can be formulated as a water-in-oil (W/O) system. The components are selected based on their biocompatibility and ability to form a stable microemulsion that can effectively solubilize pentoxifylline.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a representative pentoxifylline-loaded microemulsion formulation.
| Parameter | Value | Reference |
| Composition | ||
| Oil Phase (Caprylic/Capric Triglycerides) | 51% (w/w) | [2] |
| Surfactant Mixture (Tween 80™/Brij 52™) | 44% (w/w) | [2] |
| Aqueous Phase (Water) | 5% (w/w) | [2] |
| Pentoxifylline Loading | 1% (w/w) | [6] |
| Physicochemical Properties | ||
| Appearance | Transparent, slightly yellowish | [2] |
| Droplet Size (Mean Diameter) | 67.36 ± 8.90 nm | [2] |
| Polydispersity Index (PDI) | < 0.3 | [6] |
| Zeta Potential | -10 mV to -20 mV | [6] |
| Viscosity | 50 - 150 cP | [8] |
| pH | 6.5 ± 0.5 | [8] |
Mechanism of Action: Pentoxifylline's Anti-inflammatory Signaling Pathway
Pentoxifylline exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE), which sets off a cascade of intracellular events leading to the reduced expression of inflammatory cytokines.
Experimental Protocols
The following section provides detailed protocols for the preparation, characterization, and evaluation of the pentoxifylline-loaded microemulsion.
Preparation of Pentoxifylline-Loaded Microemulsion
This protocol outlines the steps for preparing a water-in-oil (W/O) microemulsion containing pentoxifylline.
Materials:
-
Pentoxifylline powder
-
Caprylic/Capric Triglycerides (Oil Phase)
-
Tween 80™ (Surfactant)
-
Brij 52™ (Co-surfactant)
-
Purified Water (Aqueous Phase)
-
Magnetic stirrer and stir bar
-
Ultrasonicator (probe or bath)
-
Analytical balance
Procedure:
-
Prepare the Aqueous Phase: Weigh the required amount of purified water into a beaker. Add the desired amount of pentoxifylline (e.g., to achieve a 1% w/w final concentration) to the water and stir until fully dissolved.
-
Prepare the Oil and Surfactant Mixture: In a separate, larger beaker, weigh the required amounts of Caprylic/Capric Triglycerides, Tween 80™, and Brij 52™.
-
Combine the Phases: Place the beaker with the oil and surfactant mixture on a magnetic stirrer. While stirring, slowly add the aqueous pentoxifylline solution dropwise to the oil/surfactant mixture.
-
Homogenization: Continue stirring for 30 minutes to ensure a homogenous mixture.
-
Ultrasonication: Subject the mixture to ultrasonication to form the microemulsion. If using a probe sonicator, immerse the probe into the mixture and sonicate for 5-10 minutes at a moderate power setting, taking care to avoid excessive heating. If using a bath sonicator, place the beaker in the bath and sonicate for 20-30 minutes.[7]
-
Equilibration: Allow the microemulsion to equilibrate at room temperature for at least 24 hours before characterization.
Characterization of the Microemulsion
2.2.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water (e.g., 1:100 ratio) to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2.2.2. Zeta Potential Measurement
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure:
-
Dilute the microemulsion sample with purified water.
-
Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present.
-
Measure the electrophoretic mobility of the droplets to determine the zeta potential.
-
Perform the measurement in triplicate and report the average value.
-
2.2.3. Drug Content Analysis
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Procedure:
-
Accurately weigh a known amount of the microemulsion.
-
Disrupt the microemulsion by adding a suitable solvent (e.g., methanol) and vortexing to extract the pentoxifylline.
-
Centrifuge the sample to separate any precipitated excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the filtrate by HPLC to quantify the concentration of pentoxifylline against a standard curve.
-
Calculate the drug content as a percentage of the theoretical amount.
-
In Vitro Release Study
This protocol describes the use of Franz diffusion cells to evaluate the in vitro release of pentoxifylline from the microemulsion.[2]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size)[6]
-
Receptor medium: Phosphate Buffered Saline (PBS), pH 7.4
-
Water bath with circulator
-
Magnetic stirrer
-
HPLC system
Procedure:
-
Cell Setup: Assemble the Franz diffusion cells and connect them to a circulating water bath set to maintain the receptor chamber temperature at 32 ± 1°C.
-
Membrane Hydration: Hydrate the synthetic membranes in the receptor medium for at least 30 minutes before use.
-
Mounting the Membrane: Mount the hydrated membrane between the donor and receptor compartments of each cell, ensuring there are no air bubbles trapped underneath.
-
Filling the Receptor Chamber: Fill the receptor chamber with pre-warmed, de-gassed PBS (pH 7.4) and ensure a small magnetic stir bar is present and stirring at a constant rate (e.g., 600 rpm).
-
Sample Application: Accurately apply a known quantity (e.g., 1 g) of the pentoxifylline-loaded microemulsion onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor chamber.[6]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for pentoxifylline concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of pentoxifylline released per unit area (µg/cm²) and plot this against time. Fit the release data to kinetic models (e.g., Zero-order, First-order, Higuchi) to determine the mechanism of drug release. The release of pentoxifylline from a microemulsion often follows the Higuchi model.[2]
Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of pentoxifylline through an excised skin model, providing a more biologically relevant assessment.
Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., rat or porcine abdominal skin)
-
Surgical scissors, forceps, and scalpel
-
Other materials as listed for the In Vitro Release Study
Procedure:
-
Skin Preparation: Obtain full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).[1] Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cell Setup and Membrane Mounting: Set up the Franz diffusion cells as described in the in vitro release study. Mount the prepared skin section between the donor and receptor compartments, with the stratum corneum side facing the donor chamber.
-
Equilibration: Allow the skin to equilibrate with the receptor medium for about 30 minutes.
-
Sample Application and Sampling: Follow steps 5-8 from the In Vitro Release Study protocol.
-
Data Analysis: Calculate the cumulative amount of pentoxifylline permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
Stability Study
This protocol is designed to assess the physical and chemical stability of the pentoxifylline-loaded microemulsion under accelerated storage conditions, based on ICH guidelines.
Storage Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-Term Stability (for reference): 25°C ± 2°C / 60% RH ± 5% RH
Procedure:
-
Sample Preparation: Package the microemulsion in inert, airtight containers, similar to the intended final packaging.
-
Storage: Place the samples in a stability chamber set to the accelerated conditions.
-
Testing Schedule: Withdraw samples at specified time points: 0, 1, 3, and 6 months.
-
Evaluation: At each time point, evaluate the following parameters:
-
Visual Appearance: Check for any changes in color, clarity, or phase separation.
-
pH Measurement: Measure the pH of the microemulsion.
-
Droplet Size and PDI: Analyze the droplet size and PDI as described in section 2.2.1.
-
Drug Content: Determine the pentoxifylline content as described in section 2.2.3. The formulation is considered stable if the drug content remains within 90-110% of the initial value.[9]
-
Stability Data Summary Table Template:
| Time (Months) | Storage Condition | Visual Appearance | pH | Droplet Size (nm) | PDI | Drug Content (%) |
| 0 | - | |||||
| 1 | 40°C / 75% RH | |||||
| 3 | 40°C / 75% RH | |||||
| 6 | 40°C / 75% RH |
Conclusion
The development of a pentoxifylline-loaded microemulsion for topical delivery is a viable strategy to leverage its anti-inflammatory properties for treating skin disorders. The protocols outlined in these application notes provide a systematic approach for the formulation, characterization, and evaluation of such a system. By following these methodologies, researchers can develop a stable and effective topical delivery system for pentoxifylline, potentially leading to improved therapeutic outcomes and patient compliance.
References
- 1. Evaluation of transdermal permeability of pentoxifylline gel: in vitro skin permeation and in vivo microdialysis using Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microemulsion for topical application of pentoxifylline: In vitro release and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of pentoxifylline on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-TNF-alpha therapy for chronic inflammation: reconsidering pentoxifylline as an alternative to therapeutic protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 8. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical stability of pentoxifylline in a topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Pentifylline's Effect on Microcirculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for assessing the therapeutic effects of Pentifylline on microcirculation. Detailed protocols for key imaging modalities are included to facilitate experimental design and execution.
Application Notes
Introduction to this compound and Microcirculation
This compound, a methylxanthine derivative, is a hemorheologic agent known to improve microcirculatory blood flow. Its therapeutic effects are attributed to several mechanisms, including increased erythrocyte flexibility, decreased blood viscosity, inhibition of platelet aggregation, and vasodilation.[1][2][3] These properties make it a subject of interest for treating conditions associated with impaired microcirculation, such as peripheral arterial disease (PAD) and intermittent claudication.[1][4]
In vivo imaging techniques are crucial for directly visualizing and quantifying the effects of this compound on the microvasculature in real-time. These methods allow for the assessment of various parameters, including blood flow velocity, vessel diameter, and functional capillary density, providing valuable insights into the drug's efficacy and mechanism of action.
Key In Vivo Imaging Modalities
Several advanced imaging techniques can be employed to study the microcirculatory effects of this compound. The choice of modality often depends on the specific research question, the animal model, and the desired level of detail.
-
Intravital Microscopy (IVM): Considered the gold standard for microcirculation research, IVM allows for high-resolution imaging of individual blood cells and vessels in living animals.[5][6][7] It is particularly useful for detailed analysis of cellular-level events and precise measurements of vessel diameter and red blood cell velocity.
-
Laser Speckle Contrast Imaging (LSCI): LSCI is a non-invasive technique that provides wide-field, real-time imaging of blood flow.[4][8][9][10] It is well-suited for assessing dynamic changes in perfusion over a larger area of tissue, making it ideal for studying the overall impact of this compound on tissue blood flow.
-
Sidestream Dark Field (SDF) Imaging: SDF is a handheld imaging modality that allows for the non-invasive visualization of the microcirculation at the bedside or in animal models.[5][11][12][13][14] It provides high-contrast images of red blood cells flowing through capillaries and is valuable for assessing parameters like functional capillary density.
Expected Effects of this compound on Microcirculatory Parameters
Based on its known mechanisms of action, this compound is expected to induce the following changes in microcirculatory parameters, which can be quantified using the described imaging techniques:
-
Increased Blood Flow Velocity: By improving red blood cell deformability and inducing vasodilation, this compound is expected to increase the velocity of blood flow through arterioles, venules, and capillaries.[1][15][16]
-
Vasodilation: As a phosphodiesterase inhibitor, this compound leads to increased levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, resulting in vasodilation and an increase in vessel diameter.
-
Increased Functional Capillary Density: By improving perfusion and preventing microvascular occlusion, this compound may increase the number of perfused capillaries, thereby enhancing tissue oxygenation.
-
Reduced Leukocyte-Endothelial Interactions: this compound has anti-inflammatory properties and has been shown to reduce the adhesion of leukocytes to the vascular endothelium, which can be visualized with IVM.
Signaling Pathway of this compound in Vascular Smooth Muscle
This compound's primary vasodilatory effect is mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the relaxation of vascular smooth muscle cells.
Caption: this compound's vasodilatory signaling pathway.
Experimental Workflow
A typical experimental workflow for assessing the effect of this compound on microcirculation using in vivo imaging involves several key steps, from animal model selection to data analysis.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on microcirculatory parameters.
Table 1: Effect of this compound on Blood Flow Velocity
| Imaging Modality | Animal Model/Subject | This compound Dose | Parameter | Baseline Value (Mean ± SD) | Post-Pentifylline Value (Mean ± SD) | Percent Change | Reference |
| Intravital Microscopy | Rat (Mesentery) | Not specified | Capillary Blood Flow | Not specified | Not specified | Up to +140% | [1][15] |
| Blue-field Entoptic Phenomenon | Human (Diabetic Patients) | 2000 mg/day (oral) | Retinal Capillary Blood Velocity | Not specified | Not specified | +23.2% (1 month), +26.8% (2 months), +37.8% (3 months) | [16][17] |
| Blue-field Entoptic Phenomenon | Human (Healthy Volunteers) | 2000 mg (oral, single dose) | Retinal Capillary Blood Velocity | Not specified | Not specified | Significant increase (P = 0.02) | [2] |
| Laser Doppler Flowmetry | Human (Intermittent Claudication) | Not specified | Microcirculatory Flux | Not specified | Not specified | Significant increase (p < 0.05) | [7] |
Table 2: Effect of this compound on Vascular Patency
| Experimental Model | Animal Model | This compound Dose | Parameter | Control Group Patency | This compound Group Patency | p-value | Reference |
| Arterial Inversion Graft | Rat (Sprague-Dawley) | 20 mg/kg/day (IP) | Patency Rate | 0% (0/19) | 37% (7/19) | 0.004 | [18] |
| Crush Injury Model | Rat (Sprague-Dawley) | 20 mg/kg/day (IP) | Patency Rate | 31% (6/19) | 84% (16/19) | 0.005 | [18] |
Experimental Protocols
Protocol 1: Intravital Microscopy of the Rat Cremaster Muscle
This protocol is adapted from established methods for visualizing the microcirculation in the rat cremaster muscle to assess the effects of this compound.
1. Animal Preparation:
- Anesthetize a male Wistar rat (200-250g) with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).
- Maintain the animal's body temperature at 37°C using a heating pad.
- Surgically expose the cremaster muscle, keeping the tissue moist with a warmed physiological salt solution (PSS).
- Gently exteriorize the muscle onto a transparent pedestal for microscopic observation.
2. Drug Administration:
- Administer this compound intravenously (e.g., via a cannulated femoral vein) or intraperitoneally at the desired dose (e.g., 20-50 mg/kg). A vehicle control (e.g., saline) should be administered to a separate group of animals.
3. Imaging Procedure:
- Position the animal on the stage of an intravital microscope.
- Transilluminate the cremaster muscle and observe the microcirculation using a 20x or 40x water-immersion objective.
- Record video sequences of arterioles, capillaries, and venules at baseline (before drug administration) and at various time points after this compound or vehicle administration.
4. Data Analysis:
- Vessel Diameter: Measure the diameter of arterioles and venules from the recorded videos using image analysis software.
- Red Blood Cell Velocity: Determine the velocity of red blood cells in capillaries and arterioles using techniques like the two-slit method or particle image velocimetry (PIV).
- Functional Capillary Density: Quantify the number of perfused capillaries per unit area of tissue.
Protocol 2: Laser Speckle Contrast Imaging of the Mouse Dorsal Skinfold Chamber
This protocol describes the use of LSCI to assess blood flow changes in a chronic imaging window preparation.
1. Animal Preparation:
- Surgically implant a dorsal skinfold chamber in a mouse (e.g., C57BL/6). Allow the animal to recover for several days.
- Anesthetize the mouse with isoflurane for imaging sessions.
2. Drug Administration:
- Administer this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control.
3. Imaging Procedure:
- Position the anesthetized mouse under the LSCI system.
- Illuminate the skin within the chamber with a laser diode (e.g., 785 nm).
- Acquire a series of raw speckle images before and at multiple time points after drug administration.
4. Data Analysis:
- Calculate speckle contrast images from the raw speckle data. The speckle contrast is inversely proportional to blood flow.
- Generate blood flow maps and quantify the relative changes in perfusion in regions of interest (e.g., arterioles, venules, and capillary beds) over time.
- Analyze the data to determine the magnitude and duration of this compound-induced changes in tissue perfusion.
Protocol 3: Sidestream Dark Field Imaging of the Sublingual Microcirculation in a Canine Model
This protocol outlines the use of SDF imaging to evaluate the sublingual microcirculation.
1. Animal Preparation:
- Anesthetize a healthy dog and place it in a stable position.
- Gently expose the sublingual mucosa.
2. Drug Administration:
- Administer this compound intravenously at a clinically relevant dose. A control group should receive a saline infusion.
3. Imaging Procedure:
- Use a handheld SDF imaging probe to visualize the sublingual microcirculation.
- Record short video clips (e.g., 20 seconds) from at least three different sublingual areas at baseline and at specified intervals after drug administration.
4. Data Analysis:
- Analyze the recorded videos using dedicated software (e.g., AVA software).
- Quantify microcirculatory parameters such as:
- Total Vessel Density (TVD): The total length of vessels per unit area.
- Perfused Vessel Density (PVD): The density of vessels with continuous red blood cell flow.
- Proportion of Perfused Vessels (PPV): The percentage of vessels that are perfused.
- Microcirculatory Flow Index (MFI): A semi-quantitative score of microvascular flow.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of pentoxifylline on retinal capillary blood flow velocity and whole blood viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. foil.bme.utexas.edu [foil.bme.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Intravital microscopy - Wikipedia [en.wikipedia.org]
- 7. Vessel diameter measurement from intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentoxifylline increases retinal capillary blood flow velocity in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser Speckle Contrast Imaging | Functional Optical Imaging Laboratory [foil.bme.utexas.edu]
- 10. Laser speckle contrast imaging - Wikipedia [en.wikipedia.org]
- 11. Sidestream Dark Field (SDF) microscopy|sidestream dark field (SDF) handheld imaging device|Microvascular (blood) image observation instrument|sidestream dark field (SDF) imaging [sdfops.com]
- 12. youtube.com [youtube.com]
- 13. sidestream dark field (SDF) handheld imaging device|Microvascular (blood) image observation instrument [sdfops.com]
- 14. Optica Publishing Group [opg.optica.org]
- 15. Effect of pentoxifylline on microvascular blood flow velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laser Speckle Contrast Imaging of Cerebral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Application Notes and Protocols for Establishing a Stable Pentifylline Solution for Long-Term Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentifylline, also known as Pentoxifylline, is a synthetic dimethylxanthine derivative with a range of biological activities.[1][2] It is a competitive nonselective phosphodiesterase (PDE) inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[3] This mechanism underlies many of its anti-inflammatory and immunomodulatory effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis.[3][4] Furthermore, this compound has been shown to modulate other critical signaling pathways, such as the NF-κB and TGF-β/Smad pathways, which are involved in inflammation and fibrosis.[5][6]
Long-term cell culture experiments are crucial for understanding the chronic effects of compounds like this compound on cellular processes. However, the stability of the compound in the culture medium throughout the experiment is a critical factor that can significantly impact the reproducibility and validity of the results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound solutions to ensure their stability and efficacy for long-term in vitro studies.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (25°C) | Molar Concentration (approx.) | Source |
| DMSO | 55 mg/mL | 197.62 mM | [4] |
| Water | 55 mg/mL | 197.62 mM | [4] |
| Ethanol | 55 mg/mL | 197.62 mM | [4] |
| PBS (pH 7.2) | ~1 mg/mL | ~3.59 mM | [7] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Stability | Source/Recommendation |
| Stock Solution | DMSO | 50-100 mM | -20°C | ≥ 4 years (as solid) | [7] |
| Aqueous Suspension | Water | 20 mg/mL | 4°C or 25°C | At least 91 days | [8] |
| IV Solution (in 0.9% NaCl or 5% Glucose) | Aqueous | 5 mg/mL | 22°C or 35°C (protected from light) | At least 7 days | [9][10] |
| Working Solution (in cell culture medium) | Cell Culture Medium | Varies | 37°C (in incubator) | Stability should be validated | General recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound that can be stored for long periods and diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution (MW = 278.31 g/mol ), weigh out 27.83 mg of this compound.
-
Dissolving in DMSO: Transfer the weighed this compound powder into a sterile conical tube. Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration. For the example above, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the final solution is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution and Long-Term Cell Treatment
This protocol details the dilution of the stock solution to the final working concentration in cell culture medium and the procedure for treating cells over an extended period.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (appropriate for the cell line being used)
-
Cultured cells in multi-well plates or flasks
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculating Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of a 100 µM working solution from a 100 mM stock, you would need 10 µL of the stock solution.
-
Preparing Working Solution: In a sterile tube, add the calculated volume of the this compound stock solution to the required volume of pre-warmed (37°C) complete cell culture medium. Mix gently by inverting the tube or pipetting up and down.
-
Important: To avoid precipitation, add the stock solution to the medium and mix immediately. Do not add the medium to the concentrated stock. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared this compound working solution.
-
Long-Term Treatment and Media Changes: For long-term experiments, the medium containing this compound should be replaced at regular intervals (e.g., every 2-3 days) to replenish nutrients and maintain a stable concentration of the compound. Prepare a fresh working solution for each media change.
-
Control Group: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of DMSO as the this compound-treated group.
Protocol 3: Validation of this compound Stability in Cell Culture Medium
This protocol provides a framework for researchers to assess the stability of their this compound working solution under their specific long-term cell culture conditions.
Materials:
-
This compound working solution (prepared as in Protocol 2)
-
Complete cell culture medium (without this compound)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or another appropriate analytical method.
-
Sterile, conical centrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a fresh this compound working solution at the desired concentration in your specific cell culture medium.
-
Dispense aliquots of this solution into sterile tubes.
-
Prepare a "time zero" sample by immediately processing one aliquot as described below.
-
Incubate the remaining aliquots in a cell culture incubator (37°C, 5% CO₂) for various time points that are relevant to your long-term experiment (e.g., 24h, 48h, 72h, 1 week).
-
-
Sample Collection and Storage: At each time point, remove an aliquot from the incubator and store it at -80°C until analysis.
-
Analytical Measurement:
-
Thaw all collected samples, including the "time zero" sample.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method or another suitable analytical technique. The UV absorbance maximum for this compound is approximately 273 nm.[7]
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the "time zero" concentration.
-
A significant decrease in concentration over time indicates instability.
-
Based on the results, determine the frequency of media changes required to maintain a stable concentration of this compound throughout your long-term experiment.
-
Mandatory Visualization
Caption: this compound's primary mechanism of action.
Caption: Workflow for long-term cell culture experiments.
References
- 1. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Blocking of Akt/NF-kappaB signaling by pentoxifylline inhibits platelet-derived growth factor-stimulated proliferation in Brown Norway rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability of pentoxifylline in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Pentoxifylline Injection: Application to Neonatal/Pediatric Care Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Pentoxifylline in 3D Cell Culture Models of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Application Note: Pentoxifylline as a Modulator of the 3D Tumor Microenvironment
Pentoxifylline (PTX), a methylxanthine derivative, has demonstrated potential as an anti-cancer agent due to its ability to modulate the complex tumor microenvironment (TME).[1][2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform to investigate the effects of therapeutic agents compared to traditional 2D cell culture.[3][4][5] These models recapitulate key aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][7]
Pentoxifylline's multifaceted mechanism of action makes it a compelling candidate for study in 3D TME models. Its primary effects include the inhibition of phosphodiesterases, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of key inflammatory signaling pathways.[8][9] Notably, PTX has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are crucial for tumor growth, angiogenesis, and immune evasion.[8][10][11][12][13]
In the context of the 3D TME, pentoxifylline offers several potential applications:
-
Inhibition of Tumor Growth and Proliferation: By targeting the STAT3 pathway, PTX can downregulate the expression of genes involved in cell cycle progression and survival, such as cyclin D1, CDK6, c-Myc, and Bcl-xL.[10]
-
Modulation of the Immune Response: Pentoxifylline can alter the cytokine profile within the TME, limiting the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[10][14] It has also been shown to decrease the proportion of regulatory T cells (Tregs) while increasing cytotoxic T lymphocytes (cTILs), potentially enhancing anti-tumor immunity.[11][15]
-
Anti-Angiogenic Effects: PTX can disrupt VEGF-VEGFR2 signaling, a critical pathway for the formation of new blood vessels that supply tumors.[10]
-
Modification of the Extracellular Matrix (ECM): The anti-fibrotic properties of PTX may alter the dense ECM of tumors, potentially improving the penetration and efficacy of other chemotherapeutic agents.[16][17]
-
Chemosensitization and Radiosensitization: Pentoxifylline has been reported to increase the susceptibility of cancer cells to conventional therapies like chemotherapy and radiation.[1][2][18]
The use of 3D cell culture models provides an invaluable tool to dissect these complex interactions and to screen for the efficacy of pentoxifylline, both as a monotherapy and in combination with other anti-cancer drugs, in a more clinically relevant setting.
Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data from experiments using pentoxifylline in 3D tumor models. The values presented are hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 1: Dose-Response Effect of Pentoxifylline on Tumor Spheroid Size
| Pentoxifylline (mM) | Average Spheroid Diameter (µm) at 72h | Percent Growth Inhibition (%) |
| 0 (Control) | 550 ± 25 | 0 |
| 0.5 | 480 ± 30 | 12.7 |
| 1.0 | 410 ± 20 | 25.5 |
| 2.0 | 320 ± 28 | 41.8 |
| 4.0 | 250 ± 35 | 54.5 |
Table 2: Effect of Pentoxifylline on Cell Viability and Apoptosis in 3D Spheroids
| Treatment | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| Control | 100 | 1.0 |
| Pentoxifylline (1 mM) | 85 ± 5 | 1.8 ± 0.3 |
| Pentoxifylline (2 mM) | 65 ± 8 | 2.5 ± 0.4 |
| Chemotherapy Agent X | 50 ± 7 | 3.5 ± 0.5 |
| PTX (1 mM) + Chemo X | 40 ± 6 | 4.8 ± 0.6 |
Table 3: Modulation of Cytokine Secretion in 3D Co-Culture Supernatants by Pentoxifylline
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Spheroid Monoculture | 150 ± 15 | 80 ± 10 | < 10 |
| Spheroid + Immune Cells | 450 ± 30 | 250 ± 25 | 120 ± 15 |
| Spheroid + Immune Cells + PTX (1 mM) | 280 ± 20 | 150 ± 18 | 180 ± 20 |
Experimental Protocols
Protocol 1: Monoculture 3D Tumor Spheroid Formation and Treatment with Pentoxifylline
Objective: To assess the direct effect of pentoxifylline on the growth and viability of tumor spheroids.
Materials:
-
Cancer cell line of interest (e.g., melanoma, breast, pancreatic)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Pentoxifylline (stock solution in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated counter)
-
Reagents for viability/apoptosis assays (e.g., CellTiter-Glo® 3D, Caspase-Glo® 3/7)
Procedure:
-
Cell Preparation: Culture cancer cells in standard 2D flasks to ~80% confluency. Harvest cells using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete medium and perform a cell count.
-
Spheroid Formation: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL, to be optimized for each cell line).[19] Seed 100 µL of the cell suspension into each well of a ULA 96-well plate. Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroid Culture: Incubate the plate at 37°C and 5% CO2. Spheroids should form within 24-72 hours. Monitor spheroid formation and morphology daily using a microscope.
-
Pentoxifylline Treatment: Prepare serial dilutions of pentoxifylline in complete medium from the stock solution. Once spheroids have reached a consistent size (e.g., 300-400 µm in diameter), carefully remove 50 µL of medium from each well and add 50 µL of the pentoxifylline dilutions (or control medium). This results in a final volume of 100 µL per well.
-
Incubation and Monitoring: Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72 hours). Monitor spheroid size and morphology daily by brightfield microscopy and image analysis software.
-
Endpoint Analysis:
-
Spheroid Size: Measure the diameter of the spheroids to assess growth inhibition.
-
Viability Assay: Use a 3D-compatible viability assay, such as CellTiter-Glo® 3D, to quantify ATP levels as an indicator of cell viability.
-
Apoptosis Assay: Measure caspase-3/7 activity to quantify apoptosis using an appropriate kit.
-
Protocol 2: 3D Co-culture Model of Tumor Spheroids with Fibroblasts and Immune Cells
Objective: To evaluate the effect of pentoxifylline on the interaction between tumor cells, fibroblasts, and immune cells in a 3D microenvironment.
Materials:
-
Cancer cell line
-
Cancer-associated fibroblasts (CAFs) or normal human dermal fibroblasts (NHDFs)
-
Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells)
-
Complete culture media for each cell type
-
Extracellular matrix (e.g., Matrigel®, collagen I)
-
ULA 96-well plates
-
Pentoxifylline
-
Reagents for cell labeling (e.g., CellTracker™ dyes)
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-FoxP3)
-
ELISA kits for cytokine analysis
Procedure:
-
Spheroid Formation: Form tumor spheroids as described in Protocol 1.
-
Fibroblast Integration (Optional):
-
Embedded Model: Resuspend CAFs in a cold ECM solution (e.g., collagen I at 2 mg/mL). Add this cell-matrix suspension around pre-formed tumor spheroids in the ULA plate. Allow the matrix to polymerize at 37°C.
-
Mixed Spheroid Model: Co-seed cancer cells and fibroblasts at a defined ratio (e.g., 10:1) at the beginning of the experiment to form mixed spheroids.
-
-
Immune Cell Co-culture: Isolate PBMCs from healthy donor blood.[5] Optionally, label the immune cells with a fluorescent tracker before adding them to the culture. Add a defined number of immune cells (e.g., 50,000 cells/well) to the wells containing the spheroids (with or without fibroblasts).
-
Pentoxifylline Treatment: Add pentoxifylline at the desired concentrations to the co-cultures.
-
Incubation and Analysis: Incubate for 48-72 hours.
-
Imaging: Use fluorescence microscopy to visualize the infiltration of labeled immune cells into the spheroids.
-
Flow Cytometry: Carefully collect the cells from the wells. The supernatant will contain non-infiltrated immune cells, and the spheroids can be dissociated using enzymatic digestion to analyze the infiltrated immune cell populations (e.g., CD4+, CD8+, Tregs).[5]
-
Cytokine Analysis: Collect the culture supernatant and analyze the secretion of key cytokines (e.g., IL-6, TNF-α, IFN-γ) using ELISA.
-
Tumor Cell Viability: If tumor cells are fluorescently labeled, their viability can be assessed by quantifying the fluorescent signal over time.
-
Visualizations
Signaling Pathways
Caption: Pentoxifylline inhibits the STAT3 signaling pathway.
Caption: Pentoxifylline inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for screening pentoxifylline in 3D TME models.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 3. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocultures of human colorectal tumor spheroids with immune cells reveal the therapeutic potential of MICA/B and NKG2A targeting for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Meets AI and 3D Models | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentoxifylline inhibits melanoma tumor growth and angiogenesis by targeting STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crownbio.com [crownbio.com]
- 10. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of pentoxifylline administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the p38MAPK/STAT3/NF-κB65 pathway modulates the hepatoprotective effect of pentoxifylline against sodium valproate-induced liver injury in rats; A study based on integrating network pharmacology and experiment validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Pentoxifylline changes the balance of immune cell population in breast tumor-infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Matrix Reloaded—The Role of the Extracellular Matrix in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assessment of Pentifylline's Impact on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentifylline, a methylxanthine derivative, is investigated for its potential to modulate platelet function. This document provides a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation. The primary mechanism of action for related compounds like Pentoxifylline involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated cAMP levels interfere with the signaling pathways that lead to platelet activation and subsequent aggregation.[1][2][3] This protocol outlines the methodology for utilizing light transmission aggregometry (LTA) to quantify the inhibitory effects of this compound on platelet aggregation induced by various physiological agonists.
Principle of the Assay
Light transmission aggregometry is the gold standard for in vitro platelet function testing.[4][5] The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension, causing the plasma to be turbid and resulting in low light transmission. Upon the addition of an agonist that induces aggregation, platelets clump together, allowing more light to pass through the sample. This increase in light transmission is recorded over time and is proportional to the extent of platelet aggregation. By comparing the aggregation response in the presence and absence of this compound, the compound's inhibitory effect can be quantified.
Data Presentation
Table 1: Recommended Agonist Concentrations for Platelet Aggregometry
| Agonist | Typical Final Concentration Range | Pathway Activated |
| Adenosine Diphosphate (ADP) | 2 - 20 µM | P2Y1 and P2Y12 receptors |
| Collagen | 1 - 5 µg/mL | GPVI and α2β1 integrin receptors |
| Thrombin | 0.1 - 1 U/mL | Protease-activated receptors (PARs) |
| Epinephrine | 1 - 10 µM | α2A-adrenergic receptor |
| Arachidonic Acid | 0.5 - 1.5 mM | Thromboxane A2 pathway |
Table 2: Example Data Representation of this compound Inhibition
| This compound Concentration (mM) | Agonist (Concentration) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Control) | ADP (5 µM) | 85 | 0 |
| 0.5 | ADP (5 µM) | 68 | 20 |
| 1.0 | ADP (5 µM) | 47 | 45 |
| 2.0 | ADP (5 µM) | 25 | 71 |
| 0 (Control) | Collagen (2 µg/mL) | 92 | 0 |
| 0.5 | Collagen (2 µg/mL) | 75 | 18 |
| 1.0 | Collagen (2 µg/mL) | 55 | 40 |
| 2.0 | Collagen (2 µg/mL) | 33 | 64 |
Note: The above data are illustrative and actual results may vary.
Experimental Protocols
Materials and Reagents
-
This compound
-
Agonists: ADP, Collagen, Thrombin, Epinephrine, Arachidonic Acid
-
3.2% Sodium Citrate anticoagulant
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tyrode's Buffer
-
Prostacyclin (PGI2) and Apyrase (for washed platelet preparation)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Platelet aggregometer
-
Centrifuge
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days. Use a 19- or 21-gauge needle to minimize platelet activation. Collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[6]
-
Centrifugation: Within one hour of collection, centrifuge the whole blood at 200-250 x g for 10-15 minutes at room temperature with the brake off.[7][8] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a clean, plastic tube. Avoid disturbing the buffy coat.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components. The resulting supernatant is platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment (Optional): For standardization, the platelet count in the PRP can be adjusted to a specific range (e.g., 200-300 x 10⁹/L) by diluting with PPP if necessary.[9]
Protocol 2: Preparation of Washed Platelets
For studies requiring a plasma-free environment, washed platelets should be prepared.
-
PRP Preparation: Prepare PRP as described in Protocol 1.
-
Acidification and Centrifugation: Add prostacyclin (PGI2, final concentration ~1 µM) to the PRP to prevent platelet activation during washing.[10] Acidify the PRP with acid-citrate-dextrose (ACD) solution. Centrifuge at 1000 x g for 10 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing PGI2. Repeat the centrifugation and resuspension step twice.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer without PGI2 but containing apyrase (to prevent activation by any released ADP) and adjust to the desired platelet count.[10]
Protocol 3: Platelet Aggregation Assay using Light Transmission Aggregometry
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette 450 µL of PPP into an aggregometer cuvette with a stir bar and place it in the appropriate channel. Set this as 100% light transmission (baseline). Pipette 450 µL of PRP into another cuvette with a stir bar and place it in the sample channel. Set this as 0% light transmission.
-
Incubation with this compound: In a separate cuvette, add 450 µL of PRP and the desired volume of this compound stock solution to achieve the final test concentration. Add an equivalent volume of vehicle (e.g., saline) to the control cuvette. Pre-incubate the samples for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer.[11] Studies have shown that pre-incubation can enhance the inhibitory effect of pentoxifylline.[11]
-
Initiation of Aggregation: Add a small volume (typically 50 µL) of the chosen agonist to the cuvette to initiate platelet aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time (typically for 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The percentage of inhibition by this compound is calculated as follows:
% Inhibition = [(Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control] x 100
Visualizations
References
- 1. Reduced platelet aggregation by effects of pentoxifylline on vascular prostacyclin isomerase and platelet cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. captodayonline.com [captodayonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pentoxifylline Efficacy in Animal Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral Artery Disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries leading to reduced blood flow to the limbs, most commonly the legs. This ischemic environment results in symptoms ranging from intermittent claudication to critical limb ischemia, significantly impairing quality of life. Animal models are indispensable tools for understanding the pathophysiology of PAD and for the preclinical evaluation of novel therapeutic agents.
Pentoxifylline (PTX), a xanthine derivative, is a pharmaceutical agent used to improve blood flow in patients with chronic circulatory disorders.[1] Its therapeutic efficacy stems from a multifactorial mechanism of action that includes improving red blood cell deformability, decreasing blood viscosity, and exerting anti-inflammatory and vasodilatory effects.[1][2] These properties make it a candidate for mitigating the ischemic damage in PAD.
These application notes provide detailed protocols for utilizing established animal models of PAD to test the efficacy of Pentoxifylline. The included methodologies cover the surgical induction of hindlimb ischemia, administration of the therapeutic agent, and comprehensive evaluation of its effects on perfusion, angiogenesis, and inflammation.
Animal Models of Peripheral Artery Disease
The most common and well-established animal model for PAD is the surgical ligation of the femoral artery in rodents, which mimics the acute and chronic phases of limb ischemia.
Rat Model of Femoral Artery Ligation and Excision
This model creates a significant and reproducible level of hindlimb ischemia, suitable for evaluating therapeutic interventions.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic: Isoflurane or Ketamine/Xylazine cocktail
-
Surgical microscope or loupes
-
Sterile surgical instruments (forceps, scissors, needle holders)
-
6-0 silk sutures
-
Heating pad to maintain body temperature
-
Post-operative analgesic (e.g., Carprofen)
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain a body temperature of 37°C. Shave the hair from the inguinal region of the right hindlimb and sterilize the skin with an appropriate antiseptic solution.
-
Incision: Make a longitudinal skin incision (~2 cm) in the inguinal region, directly over the femoral artery.
-
Vessel Exposure: Using blunt dissection, carefully separate the subcutaneous tissue and muscle to expose the femoral neurovascular bundle.
-
Isolation of the Femoral Artery: Under microscopic observation, carefully isolate the femoral artery from the femoral vein and nerve, from the level of the inguinal ligament to the bifurcation into the saphenous and popliteal arteries.[3]
-
Ligation and Excision: Ligate the femoral artery at both the proximal end (just distal to the inguinal ligament) and the distal end (proximal to the bifurcation) using 6-0 silk sutures. Ligate any small side branches within this segment. Excise the entire segment of the femoral artery between the two ligatures.[4]
-
Closure: Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Post-operative Care: Administer a subcutaneous injection of an analgesic. Monitor the animal during recovery until it is fully ambulatory. The contralateral (left) hindlimb serves as the non-ischemic control.
Mouse Model of Femoral Artery Ligation
This model is suitable for studies involving genetically modified mice, offering insights into specific molecular pathways.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Isoflurane
-
Surgical microscope
-
Sterile micro-surgical instruments
-
7-0 silk sutures
-
Heating pad
-
Post-operative analgesic (e.g., Buprenorphine)
Protocol:
-
Anesthesia and Preparation: Follow the same initial steps as for the rat model, adjusting the anesthetic dose for the mouse.
-
Incision: Make a small (~1 cm) skin incision over the medial thigh.
-
Vessel Exposure: Gently dissect through the subcutaneous fat tissue to reveal the underlying femoral artery.[5]
-
Isolation and Ligation: Carefully separate the femoral artery from the femoral vein and nerve. Pass a 7-0 silk suture underneath the femoral artery, proximal to the bifurcation of the popliteal and saphenous arteries, and ligate the vessel with a double knot.[5] A second ligation can be made more proximally, just distal to the inguinal ligament, if a more severe ischemic model is desired.
-
Closure and Post-operative Care: Close the skin with sutures or clips and provide analgesia and monitoring as described for the rat model.
Pentoxifylline Administration Protocols
Formulation: Pentoxifylline can be dissolved in sterile saline or water for administration. For oral administration, it can be mixed with food or administered via gavage.[6]
Dosage:
-
Rats: 25-50 mg/kg/day, administered intraperitoneally (i.p.) or via oral gavage.[7]
-
Mice: 25-50 mg/kg/day, administered i.p. or via oral gavage.
Administration Schedule:
-
Prophylactic: Begin treatment 24 hours prior to the femoral artery ligation surgery and continue daily for the duration of the study (e.g., 14-28 days).
-
Therapeutic: Begin treatment 24 hours after the surgery and continue daily.
Protocols for Efficacy Assessment
Blood Perfusion Measurement by Laser Doppler Perfusion Imaging (LDPI)
LDPI is a non-invasive technique to quantitatively assess microcirculatory blood flow.[8][9]
Materials:
-
Laser Doppler Perfusion Imager
-
Anesthesia (Isoflurane is recommended for its minimal effects on peripheral blood flow)
-
Heating pad
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in a prone position on a heating pad set to 37°C to minimize temperature-related variations in perfusion.[8] Remove hair from both hindlimbs.
-
Image Acquisition: Position the animal under the LDPI scanner. Set the scanner to acquire images of the plantar surface of both hindpaws.
-
Scanning: Perform scans at baseline (before surgery) and at multiple time points post-surgery (e.g., immediately after, and on days 3, 7, 14, and 21).[3]
-
Data Analysis: Using the analysis software, define a region of interest (ROI) covering the plantar surface of each paw. The perfusion is measured in arbitrary Perfusion Units (PU). Calculate the perfusion ratio by dividing the PU of the ischemic (right) limb by the PU of the non-ischemic (left) limb.[10] This normalization accounts for systemic variations.
Histological Assessment of Angiogenesis and Muscle Damage
Histological analysis provides insights into tissue-level changes, including new blood vessel formation and tissue viability.
Protocol:
-
Tissue Harvesting: At the study endpoint, euthanize the animal and perfuse the vasculature with saline followed by 4% paraformaldehyde (PFA). Carefully dissect the gastrocnemius and tibialis anterior muscles from both the ischemic and control limbs.
-
Tissue Processing: Post-fix the muscles in 4% PFA overnight, then process for either paraffin or frozen sectioning.
-
Immunohistochemistry for Angiogenesis:
-
Stain 5 µm thick sections with an antibody against an endothelial cell marker, such as CD31.[11]
-
Visualize the staining using a suitable secondary antibody and chromogen system.
-
Quantify angiogenesis by counting the number of capillaries per muscle fiber (capillary-to-fiber ratio) in multiple high-power fields.[11][12]
-
-
Assessment of Muscle Damage (H&E Staining):
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize overall muscle morphology.
-
Use a semi-quantitative scoring system to assess features of ischemic damage such as inflammation, fibrosis, necrosis, and muscle fiber degeneration/regeneration.[13]
-
Quantification of Inflammatory Markers
Pentoxifylline's anti-inflammatory effects can be quantified by measuring key cytokine levels in the ischemic muscle tissue.
Protocol:
-
Tissue Homogenization: At the study endpoint, harvest ischemic muscle tissue and immediately snap-freeze it in liquid nitrogen. Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the muscle tissue.
-
Synthesize cDNA and perform qRT-PCR using specific primers for TNF-α, IL-6, and a suitable housekeeping gene (e.g., GAPDH) for normalization.[16]
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment and control groups.
Table 1: Effect of Pentoxifylline on Hindlimb Perfusion (LDPI)
| Time Point | Control Group (Ischemic/Normal Limb Ratio) | Pentoxifylline Group (Ischemic/Normal Limb Ratio) |
|---|---|---|
| Baseline | 1.0 ± 0.05 | 1.0 ± 0.06 |
| Day 3 | 0.2 ± 0.08 | 0.4 ± 0.10* |
| Day 7 | 0.4 ± 0.12 | 0.6 ± 0.15* |
| Day 14 | 0.6 ± 0.15 | 0.8 ± 0.18* |
Data are presented as Mean ± SD. *p < 0.05 vs. Control Group.
Table 2: Histological and Molecular Outcomes at Day 14
| Parameter | Control Group | Pentoxifylline Group |
|---|---|---|
| Histology | ||
| Capillary-to-Fiber Ratio | 0.8 ± 0.2 | 1.4 ± 0.3* |
| Muscle Necrosis Score (0-4) | 3.2 ± 0.5 | 1.5 ± 0.4* |
| Inflammatory Markers | ||
| TNF-α (pg/mg protein) | 150 ± 30 | 75 ± 20* |
| IL-6 (pg/mg protein) | 200 ± 45 | 90 ± 25* |
Data are presented as Mean ± SD. *p < 0.05 vs. Control Group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing Pentoxifylline in a PAD model.
Pentoxifylline's Signaling Pathway in PAD
Caption: Key signaling pathways modulated by Pentoxifylline in PAD.
References
- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of pentoxifylline on endothelial dysfunction, oxidative stress and inflammatory markers in STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modified rat model of hindlimb ischemia for augmentation and functional measurement of arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Model of Femoral Artery Wire Injury with Implantation of a Perivascular Drug Delivery Patch [app.jove.com]
- 6. Pentoxifylline | VCA Animal Hospitals [vcahospitals.com]
- 7. Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 9. Laser Doppler Perfusion Imaging in the Mouse Hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. Histological Evidence for Therapeutic Induction of Angiogenesis Using Mast Cells and Platelet-Rich Plasma within A Bioengineered Scaffold following Rat Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Multiparametric Semiquantitative Scoring System for the Histopathological Assessment of Ischaemia Severity in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of pentoxifylline administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]
Application of Pentifylline in Studies of Radiation-Induced Fibrosis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pentifylline, a methylxanthine derivative, has emerged as a promising agent in the investigation and potential treatment of radiation-induced fibrosis (RIF). Its multifaceted mechanism of action, primarily centered on the modulation of inflammatory and fibrotic signaling pathways, makes it a valuable tool for researchers studying the pathophysiology of RIF and for professionals developing novel anti-fibrotic therapies. This document provides detailed application notes and experimental protocols for the use of this compound in this context.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies on the efficacy of this compound in treating radiation-induced fibrosis.
Table 1: Clinical Efficacy of this compound in Radiation-Induced Fibrosis
| Parameter | Treatment Group | Dosage | Duration | Outcome | Citation |
| Superficial RIF Surface Regression | Pentoxifylline + Vitamin E | 800 mg/day PTX + 1,000 U/day Vit E | 6 months | 60% ± 10% regression | [1][2] |
| Superficial RIF Surface Regression | Placebo | N/A | 6 months | 43% ± 17% regression | [1][2] |
| Subjective Improvement (Breast Cancer) | Pentoxifylline + Vitamin E | 800 mg/day PTX + 580-700 mg/day Vit E | N/A | 75% of patients reported improvement | [3] |
| Subjective Improvement (Head & Neck Cancer) | Pentoxifylline + Vitamin E | 800 mg/day PTX + 580-700 mg/day Vit E | N/A | 23% of patients reported improvement | [3] |
Table 2: Effect of this compound on Circulating Cytokine Levels
| Cytokine | Pre-treatment Level (average) | Post-treatment Level (average) | Treatment | Duration | Citation |
| Fibroblast Growth Factor 2 (FGF2) | 44.9 pg/mL | 24.0 pg/mL | 400 mg this compound three times daily | 8 weeks | [4][5][6][7][8] |
Signaling Pathways Modulated by this compound in Radiation-Induced Fibrosis
This compound exerts its anti-fibrotic effects by targeting key signaling pathways involved in the pathogenesis of RIF. The primary mechanisms include the downregulation of pro-inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β1).
Inhibition of the TGF-β1 Signaling Pathway
Downregulation of TNF-α Signaling
TNF-α is a key pro-inflammatory cytokine that is upregulated in tissues following radiation exposure. It plays a crucial role in initiating and sustaining the inflammatory response that contributes to the development of fibrosis. This compound has been shown to down-regulate the production of TNF-α at both the mRNA and protein levels in irradiated tissues.[11]
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies of this compound in the context of radiation-induced fibrosis.
In Vitro Model of Radiation-Induced Fibrosis
This protocol is adapted from a study using human oral fibroblasts to model RIF.[1][4][12]
Objective: To induce a fibrotic phenotype in cultured fibroblasts using radiation and TGF-β and to assess the anti-fibrotic effects of this compound.
Materials:
-
Human oral fibroblasts
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant human TGF-β1
-
This compound
-
6-well plates
-
Cesium-137 source irradiator
-
Reagents for collagen staining (e.g., Direct Red 80)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate human oral fibroblasts in 6-well plates at a density of 300,000 cells per well.
-
TGF-β Pre-treatment: After 24 hours, replace the medium with serum-free medium containing TGF-β1 (e.g., 10 ng/mL) and incubate for another 24 hours.
-
Irradiation: Expose the plates to a single dose of 3 Gy of gamma radiation using a Cesium-137 source irradiator.
-
This compound Treatment: Immediately after irradiation, replace the medium with fresh serum-free medium containing TGF-β1 and the desired concentrations of this compound (a dose-response experiment is recommended, e.g., 0.1, 1, 10, 100 µM). Include a vehicle control group.
-
Collagen Deposition: Incubate the cells for 72 hours to allow for collagen deposition.
-
Assessment of Fibrosis:
-
Fix the cells with 75% ethanol.
-
Stain for collagen using Direct Red 80.
-
Elute the stain and quantify the absorbance using a microplate reader to determine the relative amount of collagen deposition.
-
In Vivo Rodent Model of Radiation-Induced Muscle Fibrosis
This protocol is based on a rat model of radiation-induced muscle fibrosis.[13]
Objective: To induce muscle fibrosis in rats using a single high dose of radiation and to evaluate the therapeutic effect of this compound.
Materials:
-
Sprague Dawley rats (16-20 weeks old)
-
Anesthetic (e.g., ketamine/xylazine)
-
Radiation source (e.g., linear accelerator)
-
This compound
-
Gavage needles
-
Physiological saline
-
Equipment for tissue harvesting and histological analysis (e.g., Masson's trichrome stain)
Protocol:
-
Animal Groups: Divide the rats into four groups:
-
Control (no treatment)
-
This compound only (PTX)
-
Radiation only (RT)
-
Radiation + this compound (RT+PTX)
-
-
Irradiation:
-
Anesthetize the rats in the RT and RT+PTX groups.
-
Deliver a single dose of radiation (e.g., equivalent to 90 Gy) to the desired muscle (e.g., rectus femoris).
-
-
This compound Administration:
-
For the PTX and RT+PTX groups, administer this compound at a daily dosage of 25 mg/kg via oral gavage, dissolved in physiological saline.
-
Begin administration immediately after irradiation and continue for the duration of the study (e.g., 24 days).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals.
-
Harvest the irradiated muscle tissue.
-
Perform histological analysis to assess the degree of fibrosis using stains such as Masson's trichrome, which stains collagen blue.
-
Quantitative analysis of the fibrotic area can be performed using image analysis software.
-
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of radiation-induced fibrosis and for evaluating potential anti-fibrotic therapies. Its ability to modulate key signaling pathways, including those of TGF-β1 and TNF-α, provides a basis for its therapeutic potential. The provided protocols offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo models of RIF. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its use in the clinical setting.
References
- 1. Development and characterization of an in vitro model for radiation-induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, placebo-controlled trial of combined pentoxifylline and tocopherol for regression of superficial radiation-induced fibrosis. [themednet.org]
- 3. Radiation-induced skin injury in the animal model of scleroderma: implications for post-radiotherapy fibrosis | springermedizin.de [springermedizin.de]
- 4. Development and Characterization of an In Vitro Model for Radiation-Induced Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pentoxifylline in the treatment of radiation-induced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Radiation-induced enteropathy: molecular basis of pentoxifylline-vitamin E anti-fibrotic effect involved TGF-β1 cascade inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentoxifylline and vitamin E drug compliance after adjuvant breast radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of radiation-induced tumour necrosis factor alpha (TNF-alpha) expression in the lung tissue by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uhod.org [uhod.org]
Troubleshooting & Optimization
Optimizing Pentifylline Concentration for Anti-Inflammatory Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Pentifylline in anti-inflammatory assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
This compound, a methylxanthine derivative, exerts its anti-inflammatory effects primarily by acting as a competitive non-selective phosphodiesterase (PDE) inhibitor.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and leukotrienes.[1] Additionally, this compound has been shown to down-regulate the activation of the NF-κB transcription factor, a key regulator of inflammatory responses.[2]
Q2: What is a good starting concentration for my in vitro anti-inflammatory assay?
A starting concentration between 100 µM and 500 µM is a reasonable range for most in vitro cell culture experiments. However, the optimal concentration is highly dependent on the cell type and the specific inflammatory stimulus being used. It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.
Q3: How should I dissolve this compound for my experiments?
This compound is soluble in aqueous solutions. For cell culture experiments, it is recommended to dissolve this compound in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium to create a stock solution. Further dilutions can then be made to achieve the desired final concentrations.
Q4: Is this compound cytotoxic? At what concentrations should I be concerned about cell death?
Yes, this compound can be cytotoxic at high concentrations. Signs of acute toxicity in Vero and Chang epithelial cells have been observed at a concentration of 100 mg/L (approximately 359 µM).[3] Chronic toxicity was noted at 10 mg/L (35.9 µM) in Chang cells and 1 mg/L (3.59 µM) in Vero cells.[3] In CaSki cervical cancer cells, concentrations of 2 mM and 4 mM decreased cell viability.[4] It is crucial to perform a cell viability assay, such as an MTT or resazurin assay, to determine the non-toxic concentration range for your specific cell line.
Q5: I am not observing an anti-inflammatory effect with this compound. What are some potential reasons?
Several factors could contribute to a lack of an observed anti-inflammatory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or with the particular inflammatory stimulus used. Consider performing a dose-response experiment with a wider range of concentrations.
-
Timing of Treatment: The timing of this compound administration relative to the inflammatory stimulus is critical. In many studies, pre-treatment with this compound for a period before applying the stimulus is necessary to see an inhibitory effect.
-
Cell Type Specificity: The anti-inflammatory effects of this compound can vary between different cell types.
-
Assay Sensitivity: The assay used to measure inflammation may not be sensitive enough to detect the effects of this compound.
-
Compound Stability: Ensure that your this compound stock solution is fresh and has been stored properly.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response cell viability assay (e.g., MTT, Trypan Blue) to determine the maximum non-toxic concentration for your specific cell line and experiment duration. |
| Cell line is particularly sensitive to this compound. | Test a wider range of lower concentrations. | |
| No Inhibition of Inflammatory Markers (e.g., TNF-α, IL-1β) | This compound concentration is too low. | Conduct a dose-response experiment to find the optimal inhibitory concentration.[5][6] |
| Insufficient pre-incubation time with this compound. | Optimize the pre-incubation time before adding the inflammatory stimulus. A pre-incubation of 1 to 2 hours is a good starting point. | |
| The specific inflammatory pathway is not targeted by this compound. | Confirm that the inflammatory pathway you are studying is modulated by cAMP or NF-κB. | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Variability in this compound or stimulus preparation. | Prepare fresh stock solutions and ensure accurate dilutions for each experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
The following tables summarize effective concentrations of this compound from various studies. Concentrations have been converted to µM for easier comparison (Molar Mass of this compound: 278.31 g/mol ).
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Blood (Newborn and Adult) | LPS (TLR4 agonist), R848 (TLR7/8 agonist) | 50 - 400 µM | Concentration-dependent inhibition of TNF-α and IL-1β production. | [5] |
| RAW264.7 Macrophages | LPS/IFN-γ | 200 - 500 µg/mL (~718 - 1796 µM) | Inhibition of IL-1β and TNF-α production. | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | In vivo oral administration (5 x 400 mg for 2 days) | Not Applicable | Reduced release of TNF-α. | [7] |
| Vascular Smooth Muscle Cells | TNF-α | 100 - 1000 µg/mL (~359 - 3590 µM) | Decreased TNF-α-stimulated fractalkine mRNA and protein expression. | [8] |
| CaSki Cervical Cancer Cells | TNF-α/TGF-β1 | 0.5 - 1 mM (500 - 1000 µM) | No effect on cell viability; higher concentrations (2-4mM) decreased viability. | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | PHA, Alloantigens | 10 - 1000 µg/mL (~36 - 3590 µM) | Dose-dependent reduction of proliferative response. | [9] |
Table 2: Cytotoxicity Data for this compound
| Cell Type | Assay Duration | Toxic Concentration | Observation | Reference |
| Vero and Chang Cells | 4 hours (Acute) | 100 mg/L (~359 µM) | Manifestation of acute toxicity. | [3] |
| Chang Cells | 7 days (Chronic) | 10 mg/L (~36 µM) | Indications of chronic toxicity. | [3] |
| Vero Cells | 7 days (Chronic) | 1 mg/L (~3.6 µM) | Indications of chronic toxicity. | [3] |
| CaSki Cells | Not specified | 2 mM and 4 mM (2000 and 4000 µM) | Decreased cell viability. | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated (e.g., PBS) controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytokine Quantification (ELISA)
This protocol provides a general workflow for measuring the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
-
Sample Collection: After treating your cells with this compound and the inflammatory stimulus, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit you are using. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add your standards and samples (the collected cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugate (e.g., HRP-streptavidin).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of your standards. Use this curve to calculate the concentration of the cytokine in your samples.
Visualizations
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of pentoxifylline on monolayers of highly proliferative cells of epithelial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pentoxifylline inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune response modulation by pentoxifylline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Pentifylline in Organic Solvents: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds in solution is paramount to the accuracy and reproducibility of experimental results. This technical support center provides essential guidance on the stability of Pentifylline, a xanthine derivative, when dissolved in Dimethyl Sulfoxide (DMSO) and other common organic solvents. Here, we address frequently encountered issues and offer practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO at room temperature?
While specific long-term stability data for this compound in DMSO at room temperature is not extensively available in public literature, general knowledge of xanthine derivatives suggests that solutions should be prepared fresh for optimal results. For short-term storage (up to 24 hours), keeping the solution at room temperature, protected from light, is generally acceptable. However, for longer-term storage, refrigeration or freezing is strongly recommended to minimize degradation.
Q2: Can I store this compound stock solutions in DMSO at -20°C or -80°C?
Yes, storing this compound stock solutions in anhydrous DMSO at -20°C or -80°C is the recommended practice for long-term storage. Under these conditions, the degradation of the compound is significantly slowed. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
Repeated freeze-thaw cycles are a known cause of compound degradation. It is strongly recommended to aliquot stock solutions into volumes suitable for single experiments. If repeated use from a single stock vial is unavoidable, limit the number of freeze-thaw cycles to a maximum of three to five. Always allow the solution to thaw completely and mix gently before use.
Q4: I've noticed precipitation in my this compound solution upon thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex briefly to attempt redissolving the precipitate. If the precipitate remains, it may indicate degradation or insolubility, and it is advisable to prepare a fresh solution.
Q5: What other organic solvents are suitable for dissolving this compound?
This compound, like other methylxanthines, exhibits solubility in various polar organic solvents. While DMSO is the most common, other options include ethanol and methanol. The stability of this compound in these solvents is expected to be comparable to or slightly less than in DMSO. It is crucial to use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | 1. Degradation of this compound stock solution. 2. Inaccurate concentration due to solvent evaporation. 3. Repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Use single-use aliquots of the stock solution. |
| Visible particulates or color change in solution | 1. Chemical degradation of this compound. 2. Contamination of the solution. 3. Reaction with impurities in the solvent. | 1. Discard the solution and prepare a fresh one using high-purity, anhydrous solvent. 2. Use sterile filtration for the final solution if intended for cell culture. 3. Check the specification sheet of the solvent. |
| Low potency or loss of activity in assays | 1. Significant degradation of the compound over time. 2. Adsorption of the compound to plasticware. | 1. Perform a concentration verification of the stock solution using a suitable analytical method (e.g., HPLC). 2. Consider using low-adhesion microplates or glass vials for storage and dilution. |
Stability Data Overview
Table 1: Illustrative Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >98% | >95% | >90% |
| -20°C | >98% | >95% | >90% | >85% |
| 4°C | >95% | >90% | ~80% | <70% |
| Room Temperature (20-25°C) | ~90% | <80% | <60% | Not Recommended |
Table 2: Illustrative Stability of this compound (10 mM) in Other Anhydrous Organic Solvents at -20°C
| Solvent | 1 Month | 3 Months |
| Ethanol | >95% | >85% |
| Methanol | >95% | >85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or glass vials.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile container. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. d. Aliquot the stock solution into single-use, tightly sealed vials. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Forced degradation studies on the related compound pentoxifylline have shown it to be stable under acidic, heat, and light stress, but susceptible to degradation under alkaline and oxidative conditions.[1][2][3] A similar profile can be anticipated for this compound.
-
Objective: To determine the percentage of intact this compound remaining in solution over time under specific storage conditions.
-
Method: a. Prepare a fresh 10 mM stock solution of this compound in the desired organic solvent. b. Store aliquots of the solution at different temperatures (-20°C, 4°C, room temperature). c. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition. d. Dilute the samples to a suitable concentration for HPLC analysis. e. Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. f. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound. g. The peak area of the intact this compound is compared to the initial time point (T=0) to calculate the percentage remaining.
Visualizing this compound's Mechanisms and Experimental Design
To further aid researchers, the following diagrams illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its use.
Caption: Putative inhibitory signaling pathways of this compound.
Caption: General experimental workflow for using this compound.
References
Addressing Pentifylline interference in fluorescent-based cell viability assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with pentifylline in fluorescent-based cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as oxthis compound, is a synthetic dimethylxanthine derivative used to treat muscle pain in people with peripheral artery disease.[1][2] Its mechanism is multifaceted, but it primarily acts as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA), reduces inflammation, and inhibits the synthesis of TNF and leukotrienes.[1] Additionally, this compound is known to improve the flexibility of red blood cells, decrease blood viscosity, and possess antioxidant and anti-inflammatory properties.[2][3][4]
Caption: Simplified signaling pathway of this compound.
Q2: Why are my fluorescent cell viability assay results inconsistent when using this compound?
This compound can directly interfere with fluorescent-based assays through two primary mechanisms:
-
Autofluorescence: The chemical structure of this compound may possess intrinsic fluorescence, emitting light at wavelengths that overlap with the excitation or emission spectra of the assay dyes (e.g., resorufin, calcein). This leads to artificially high background signals.
-
Chemical Interference: Many viability assays, particularly those using resazurin (also known as AlamarBlue), rely on the metabolic reduction of a substrate by viable cells.[5][6] this compound has antioxidant properties and may directly, in a non-enzymatic manner, reduce the resazurin dye to its fluorescent product, resorufin.[2][7] This chemical reduction results in a false-positive signal, suggesting higher cell viability than is accurate.
Caption: Potential pathways of this compound interference.
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on metabolic reduction are highly susceptible. Assays based on membrane integrity may also be affected by autofluorescence.
| Assay Type | Principle | Common Dyes | Potential for Interference |
| Metabolic Activity | Reduction of a substrate by metabolically active cells. | Resazurin, Tetrazolium salts (MTT, MTS, XTT) | High: Susceptible to direct chemical reduction by this compound and autofluorescence.[5][7] |
| Membrane Integrity | Dyes that differentiate between intact (live) and compromised (dead) cell membranes. | Calcein-AM (Live), Propidium Iodide (Dead) | Moderate: Primarily susceptible to autofluorescence that may overlap with dye signals. |
| ATP Quantification | Measures ATP, which is present only in metabolically active cells.[6] | Luciferin/Luciferase | Low: Luminescence-based, so it is not susceptible to fluorescent interference. |
Q4: How can I confirm that this compound is causing interference in my experiment?
The most effective way is to run a set of control experiments. A key control is to measure the signal from wells containing only cell culture medium and this compound at the various concentrations used in your experiment (a "cell-free" control). If these wells produce a significant signal, it confirms interference.
Troubleshooting Guide
Issue: Unusually high fluorescence signal in this compound-treated wells, suggesting increased viability.
This is the most common issue and is likely due to autofluorescence or direct reduction of the assay dye.
Caption: Troubleshooting workflow for suspected interference.
Step 1: Quantify the Interference
Use a cell-free experiment to determine the source and magnitude of the interference.
Table: Example Data from a Cell-Free Interference Test (Resazurin Assay)
| Well Contents | This compound (µM) | Mean Fluorescence Units (RFU) |
| Medium + Resazurin | 0 | 510 |
| Medium + Resazurin | 50 | 2,850 |
| Medium + Resazurin | 100 | 5,400 |
| Medium + Resazurin | 200 | 10,150 |
In this example, the dose-dependent increase in RFU in the absence of cells clearly indicates direct chemical interference.
Step 2: Mitigation Strategies
Option A: Background Subtraction (For Autofluorescence) If the interference is primarily from autofluorescence, you can subtract the background signal.
-
Prepare a parallel plate with cells and this compound but do not add the viability assay reagent.
-
Read the fluorescence of this plate. These values represent the autofluorescence from the compound and cells.
-
Subtract these background values from your experimental plate readings. Note: This method is less effective if the compound also chemically alters the assay dye.
Option B: Modify Experimental Protocol (Wash Step) This method aims to remove the interfering compound before adding the fluorescent dye.
-
After incubating your cells with this compound for the desired duration, gently aspirate the medium containing the compound.
-
Wash the cells once or twice with a buffered salt solution (e.g., PBS).
-
Add fresh culture medium containing the viability assay reagent (e.g., resazurin).
-
Proceed with the standard incubation and reading. Caution: This method is only suitable for adherent cell lines and may cause cell stress or loss.
Option C: Switch to a Non-Fluorescent or Orthogonal Assay The most robust solution is to use an assay that is not susceptible to the specific type of interference.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels as an indicator of metabolic activity and are not affected by fluorescent compounds.[6] This is often the best alternative.
-
LDH Release Assays: These are colorimetric or fluorescent assays that measure cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from damaged cells.[8]
-
Real-Time Impedance-Based Assays: These label-free methods monitor cell attachment and proliferation electronically, avoiding optical interference entirely.
Key Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Prepare a serial dilution of this compound in cell culture medium at the same concentrations you plan to use in your experiment.
-
Dispense 100 µL of each concentration into the wells of a 96-well plate (preferably a black, clear-bottom plate). Include wells with medium only as a blank.
-
Read the plate on a microplate reader using the excitation and emission wavelengths specific to your viability assay dye (e.g., for resorufin, Ex: ~560 nm, Em: ~590 nm).
-
If the fluorescence is significantly above the blank and increases with the this compound concentration, autofluorescence is confirmed.
Protocol 2: Testing for Direct Reduction of Resazurin
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate (cell-free).
-
Prepare the resazurin reagent according to the manufacturer's protocol.
-
Add the resazurin reagent to all wells.
-
Incubate the plate at 37°C for the same duration as your standard cell-based assay (e.g., 1-4 hours).
-
Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm).
-
A dose-dependent increase in fluorescence confirms that this compound is chemically reducing the resazurin.
Protocol 3: Alternative Assay - Generic ATP-Based Luminescence Protocol
-
Plate and treat cells with this compound as you would for your standard assay in a white-walled, opaque 96-well plate suitable for luminescence.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reconstitute the ATP assay reagent (which typically contains luciferase, luciferin, and a cell lysis agent) according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ATP and, therefore, the number of viable cells.
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assessment: Toward Content-Rich Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Pentifylline to Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pentifylline in rodent models.
Troubleshooting Guide
This guide addresses common issues encountered during the oral administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Improper gavage technique: Inconsistent delivery to the stomach can lead to variable absorption. | - Ensure all personnel are thoroughly trained in oral gavage techniques. - Use appropriately sized, ball-tipped gavage needles to prevent esophageal or stomach perforation.[1][2] - Confirm correct placement of the gavage tube before administration. Resistance during insertion may indicate incorrect placement in the trachea.[3][4] |
| Stress-induced physiological changes: The stress of handling and gavage can alter gastrointestinal motility and blood flow, affecting drug absorption.[5] | - Acclimate animals to handling and the gavage procedure for several days before the experiment. - Consider less stressful alternatives to gavage, such as voluntary consumption in a palatable vehicle.[6] | |
| Variability in first-pass metabolism: this compound undergoes significant first-pass metabolism in the liver, which can vary between individual animals. | - Use a sufficient number of animals per group to account for biological variability. - Consider formulation strategies to bypass or reduce first-pass metabolism, such as nanoformulations.[7] | |
| Low oral bioavailability. | High first-pass metabolism: this compound is extensively metabolized in the liver before reaching systemic circulation.[7] | - Formulate this compound in a system that enhances absorption and protects it from premature metabolism. Solid lipid nanoparticles (SLNs) and self-nano-emulsifying drug delivery systems (SNEDDS) have shown promise in increasing the oral bioavailability of this compound.[7] |
| High water solubility: While seemingly advantageous, very high water solubility can sometimes lead to poor membrane permeation. | - Utilize formulation strategies that incorporate lipophilic components to improve membrane transport.[8] | |
| Animal distress or injury during/after gavage (e.g., coughing, choking, signs of pain). | Incorrect gavage technique: Accidental administration into the trachea or perforation of the esophagus or stomach.[2][5] | - Immediate Action: Stop the procedure immediately. If fluid was administered into the trachea, hold the animal with its head down to allow the fluid to drain.[3] - Prevention: Review and reinforce proper gavage technique. Ensure the gavage needle is the correct size and is inserted gently.[1][2] Using flexible gavage tubes can reduce the risk of injury.[4] |
| High volume or osmolality of the vehicle: This can cause gastrointestinal distress. | - Adhere to recommended maximum gavage volumes for the specific rodent species and weight.[2] - If a high concentration of this compound is needed, consider using a vehicle that allows for a lower total volume. | |
| Precipitation of this compound in the formulation. | Incompatible vehicle or improper preparation: this compound, although water-soluble, can precipitate in certain vehicle combinations or if the solution is not prepared correctly. | - this compound is soluble in water, methanol, and chloroform.[9] For aqueous solutions, ensure the pH is appropriate and that the concentration does not exceed its solubility limit under the storage conditions. - When using co-solvents, add components in the correct order and ensure complete dissolution at each step. |
| Signs of toxicity in animals (e.g., hypersalivation, respiratory changes, convulsions). | Dose is too high: The administered dose exceeds the animal's tolerance. | - Consult literature for appropriate dose ranges for the specific rodent species and experimental model.[9] - If signs of toxicity are observed, reduce the dose in subsequent experiments.[9] - Be aware of the reported oral LD50 values for mice (1385 mg/kg) and rats (1772 mg/kg) as a reference for acute toxicity.[9] |
Frequently Asked Questions (FAQs)
1. What is the main challenge in administering this compound orally to rodents?
The primary challenge is its low oral bioavailability, which is mainly due to a significant first-pass metabolism in the liver.[7] This means a large portion of the drug is metabolized before it can enter the systemic circulation to exert its effects.
2. How can I improve the oral bioavailability of this compound in my rodent studies?
Formulation strategies are key to enhancing the oral bioavailability of this compound. Approaches that have been successfully explored include:
-
Solid Lipid Nanoparticles (SLNs): These formulations can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and facilitating its absorption. One study in Wistar rats showed that SLNs significantly increased the relative bioavailability of Pentoxifylline compared to a simple solution.[7]
-
Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions in the gastrointestinal tract, which can enhance the absorption of the drug.
3. What is a suitable vehicle for oral gavage of this compound?
Given that this compound is soluble in water, sterile water or saline are common and appropriate vehicles. For studies where enhanced absorption is desired, more complex vehicles used in SNEDDS or SLN formulations, containing oils, surfactants, and co-surfactants, would be necessary. The choice of vehicle should always be validated for its compatibility with this compound and its tolerability in the specific rodent model.
4. Are there differences in the oral pharmacokinetics of this compound between mice and rats?
Yes, there can be significant differences in drug metabolism and pharmacokinetics between rodent species.[10][11] While specific comparative studies on the oral bioavailability of this compound in mice versus rats with identical formulations are not abundant in the readily available literature, it is a general principle that such differences exist due to variations in liver enzyme activity and gastrointestinal physiology.[10] Therefore, it is crucial to determine the optimal dosage and formulation for each species independently.
5. What are the signs of this compound toxicity that I should monitor for in my animals?
At high oral doses, signs of toxicity in rodents can include hypersalivation, increased or irregular respiration, tonic-clonic convulsions, and paresis.[9] In sub-acute and chronic studies in rats at high doses, adverse effects such as depressed spontaneous activity, staggering gait, salivation, and convulsions have been observed.[9] It is essential to monitor animals closely after dosing, especially during dose-finding studies.
6. What are some alternatives to oral gavage for administering this compound?
To minimize stress and potential for injury associated with oral gavage, consider the following alternatives:
-
Voluntary consumption in a palatable vehicle: Mixing the drug in a small amount of a highly palatable food, such as sweetened condensed milk, peanut butter, or a flavored gel, can encourage voluntary ingestion.[6]
-
Micropipette-guided drug administration (MDA): This technique involves training the animal to lick a small volume of a drug-containing solution from a micropipette tip.
-
Formulation in drinking water or feed: This method is suitable for chronic dosing but may lead to less precise dose administration due to variations in daily consumption.
Quantitative Data Summary
Table 1: Oral Bioavailability of this compound in Rodents with Different Formulations
| Species | Formulation | Oral Bioavailability (%) | Reference |
| Wistar Rats | Pentoxifylline Solution | ~20% (relative to IV) | [7] |
| Wistar Rats | Solid Lipid Nanoparticles (SLNs) | Significantly increased relative to solution | [7] |
| Mice | Not specified | Low after oral administration | A study noted low plasma levels after oral administration in mice. |
Table 2: Reported Oral Dosages of this compound in Rodent Studies
| Species | Dose Range (mg/kg) | Study Context | Reference |
| Rats | 25 - 100 | General pharmacology | [9] |
| Mice | 50 - 450 (in diet) | Chronic toxicity | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Accurately weigh the this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the calculated volume of sterile water or saline to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the solution appropriately (as per stability data) until use. It is recommended to prepare fresh solutions daily unless stability data supports longer storage.
Protocol 2: Oral Gavage Procedure in Mice and Rats
Materials:
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct administration volume.
-
Ensure the animal is properly restrained to minimize stress and movement. For mice, this typically involves scruffing. For rats, a firmer one-handed grip around the shoulders is often used.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure you do not insert it too far.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is felt, withdraw the needle and attempt again. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound formulation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as coughing, choking, or changes in breathing, for at least 10-15 minutes.[2]
-
Visualizations
Caption: this compound's primary mechanism of action and downstream effects.
Caption: A workflow for the correct oral gavage procedure in rodents.
Caption: A logical diagram for troubleshooting common issues.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of oral bioavailability of pentoxifylline by solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Pentifylline-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Pentifylline in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Oxthis compound, is a xanthine derivative. Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has several downstream effects, including the modulation of inflammatory responses and the improvement of blood flow properties.
Q2: Is this compound cytotoxic to primary cells?
A2: Yes, this compound can exhibit cytotoxicity in a dose- and time-dependent manner. Primary cells, being more sensitive than immortalized cell lines, may be more susceptible to these effects. The cytotoxic effects can manifest as reduced cell viability, inhibition of proliferation, and induction of apoptosis or necrosis.
Q3: At what concentrations does this compound typically show cytotoxicity?
A3: The cytotoxic concentrations of this compound can vary depending on the primary cell type and the duration of exposure. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), a significant reduction in viability was observed at a concentration of 100 µM after 72 hours of incubation[1]. In peripheral blood mononuclear cells (PBMCs), concentrations of 50 µM and 200 µM of Pentoxifylline led to a reduction in cell viability to about 80%[2]. It is crucial to perform a dose-response curve for your specific primary cell type to determine the optimal non-toxic working concentration.
Q4: How can I minimize this compound-induced cytotoxicity in my primary cell cultures?
A4: Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time that still achieves the desired experimental outcome.
-
Use Cytoprotective Agents: Co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E can help mitigate oxidative stress-related cytotoxicity.
-
Maintain Healthy Cell Culture Conditions: Ensure optimal culture conditions (e.g., pH, temperature, CO2) and use high-quality reagents to maintain robust cell health, which can increase resilience to drug-induced stress.
-
Serum Concentration: In some cases, the presence of serum can be protective. However, be aware that serum components can also interact with the drug, so its use should be consistent and well-documented.
Troubleshooting Guide
Issue 1: I am seeing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: Primary Cell Sensitivity: Primary cells are inherently more sensitive than cell lines. The "low concentration" you are using might still be in the toxic range for your specific cell type.
-
Solution: Perform a comprehensive dose-response experiment with a wider range of concentrations, starting from very low (e.g., nanomolar) to high (e.g., millimolar) concentrations, to determine the precise IC50 value for your cells.
-
-
Possible Cause 2: Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cytotoxicity.
-
Solution: Run a solvent control where you treat the cells with the highest concentration of the solvent used in your experiments to assess its baseline toxicity. Keep the final solvent concentration in your culture medium as low as possible (typically below 0.5%).
-
Issue 2: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting.
-
Possible Cause: Different Mechanisms of Cytotoxicity and Assay Principles. this compound can affect cellular metabolism, which is what the MTT assay measures. A decrease in MTT signal could indicate a reduction in metabolic activity without necessarily meaning cell membrane rupture (which is what the LDH assay measures).
-
Solution: It is recommended to use multiple cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH or Propidium Iodide staining) and an apoptosis assay (Caspase-3/7 activity). This multi-assay approach will provide a more complete picture of how this compound is affecting your cells. Pentoxifylline has been shown to inhibit apoptosis in some cell types, which could lead to discrepancies between assays measuring different cell death pathways[3].
-
Issue 3: I am not observing the expected effects of this compound on my cells.
-
Possible Cause 1: Drug Inactivity: The this compound stock solution may have degraded.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature).
-
-
Possible Cause 2: Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with increasing passage number.
-
Solution: Use primary cells at a low and consistent passage number for all experiments to ensure reproducibility.
-
Data on this compound-Induced Cytotoxicity in Primary Cells
The following tables summarize quantitative data on the cytotoxic effects of this compound on various primary cell types.
Table 1: Cytotoxicity of this compound in Primary Human Endothelial Cells (HUVECs)
| Concentration | Incubation Time | Cell Viability (% of Control) | Assay Used | Reference |
| 10 µM | 24, 48, 72 hours | No significant cytotoxicity | WST-1 | [1] |
| 100 µM | 24, 48 hours | No significant cytotoxicity | WST-1 | [1] |
| 100 µM | 72 hours | Significant reduction | WST-1 | [1] |
| 0-500 µM | 24 hours | No significant reduction | WST-1 | [4] |
Table 2: Cytotoxicity of Pentoxifylline in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
| Concentration | Incubation Time | Cell Viability (%) | Assay Used | Reference |
| 50 µM | Not specified | ~80% | Trypan Blue | [2] |
| 200 µM | Not specified | ~80% | Trypan Blue | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Primary cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells and solvent control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature, protected from light, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol assesses cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Primary cells in culture
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
After incubation, carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions to mix the supernatant with the reaction mixture from the LDH assay kit in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.
Propidium Iodide (PI) Staining for Cell Viability
This method uses a fluorescent dye that only enters cells with compromised membranes, thus staining the nuclei of dead cells.
Materials:
-
This compound
-
Primary cells in culture
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat primary cells with this compound in an appropriate culture vessel (e.g., multi-well plate, petri dish).
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in a binding buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add PI solution to the cell suspension at the concentration recommended by the manufacturer.
-
Incubate the cells for 5-15 minutes in the dark at room temperature.
-
Analyze the cells promptly by fluorescence microscopy (for qualitative assessment) or flow cytometry (for quantitative analysis). Live cells will not show PI fluorescence, while dead cells will fluoresce red.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Primary cells in culture
-
Caspase-3/7 assay kit (commercially available, often with a luminescent or fluorescent substrate)
-
Opaque-walled 96-well plates (for luminescent assays)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed primary cells in an opaque-walled 96-well plate.
-
Treat the cells with this compound and appropriate controls.
-
After the incubation period, add the caspase-3/7 reagent (containing the substrate) to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for assessing this compound-induced cytotoxicity.
Caption: this compound's modulation of the TNF-α and NF-κB signaling pathways.
Caption: A logical guide for troubleshooting conflicting cytotoxicity assay results.
References
Adjusting Pentifylline dosage to mitigate gastrointestinal side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pentoxifylline in animal studies, with a specific focus on mitigating gastrointestinal (GI) side effects.
Troubleshooting Guide: Managing Gastrointestinal Side Effects
This guide addresses common issues encountered during the oral administration of Pentoxifylline in animal models and provides actionable steps for mitigation.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Vomiting or Regurgitation Shortly After Dosing | Direct irritation of the gastric mucosa. | 1. Administer with Food: Co-administration of Pentoxifylline with a small meal is the most frequently recommended strategy to reduce gastric irritation.[1][2][3][4] 2. Divide the Daily Dose: If the protocol allows, splitting the total daily dose into two or three smaller administrations can lessen the amount of drug in the stomach at any one time. 3. Consider Formulation: If using a standard tablet, inquire about the availability of a compounded liquid formulation, which may allow for more precise dose titration.[1] For larger animals, extended-release tablets are available for human use and may offer a slower release profile.[5] |
| Diarrhea or Loose Stools | Disruption of normal gut motility or fluid balance. | 1. Monitor Hydration: Ensure animals have free access to water. Monitor for signs of dehydration. 2. Dose Reduction: Consider a temporary dose reduction to assess if the diarrhea resolves. If it does, a gradual dose escalation may be attempted. 3. Stool Scoring: Implement a consistent stool scoring system to objectively track the severity and resolution of diarrhea in response to interventions. |
| Anorexia or Reduced Food Intake | Nausea or general malaise. | 1. Monitor Body Weight: Track body weights daily to quantify the impact of anorexia. 2. Palatability: If using a compounded formulation, ensure the vehicle is palatable to the animal species. 3. Dose Adjustment: A lower starting dose with gradual escalation may improve tolerance. |
| Inconsistent GI Side Effects Within a Cohort | Individual animal sensitivity, variability in food intake prior to dosing. | 1. Standardize Feeding Schedule: Ensure a consistent feeding schedule in relation to dosing times to normalize the amount of food in the stomach. 2. Acclimatization Period: Allow for a sufficient acclimatization period before the start of the study to minimize stress-related GI upset. 3. Baseline Health Screening: Ensure all animals are in good health before study initiation, as underlying conditions can exacerbate drug side effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Pentoxifylline observed in animal studies?
A1: The most frequently reported GI side effects in animals, particularly dogs, are vomiting, diarrhea, and loss of appetite (anorexia).[1][2][4] Restlessness and excitement have also been noted.[1]
Q2: At what oral dosages are gastrointestinal side effects typically observed?
A2: There is limited quantitative dose-response data in the public literature. However, a toxicity study in dogs noted that a high oral dose of 320 mg/kg resulted in vomiting and diarrhea.[2] Conversely, clinical and pharmacokinetic studies in dogs using therapeutic oral doses of 15 mg/kg and 30 mg/kg reported no adverse effects.[6][7] Therefore, GI side effects are more likely at higher dose levels.
Q3: How can I proactively minimize the risk of gastrointestinal side effects in my study?
A3: The primary recommendation is to administer Pentoxifylline with food.[1][2][3][4] Starting with a lower dose and gradually escalating to the target dose can also help improve tolerance. Ensuring the formulation is appropriate for the species and administration method is also crucial.
Q4: Are there alternative formulations of Pentoxifylline that might be better tolerated?
A4: While data from animal studies directly comparing the GI tolerability of different formulations is scarce, extended-release tablets are available for human use and are designed to slow the release of the active ingredient, which may reduce local irritation in the stomach.[5] Additionally, Pentoxifylline can be compounded into a flavored liquid, which may be better tolerated and allow for more precise dosing in smaller animals.[1]
Q5: What is the mechanism of action of Pentoxifylline that might relate to its side effects?
A5: Pentoxifylline is a methylxanthine derivative, similar to caffeine and theophylline.[2] Its primary mechanism is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has broad physiological effects, including anti-inflammatory actions through the inhibition of Tumor Necrosis Factor-alpha (TNF-α). The exact mechanism of its GI side effects is not fully elucidated but may be related to its direct irritant effect on the gastric mucosa or its systemic effects on smooth muscle and local mediators.
Quantitative Data on Pentoxifylline Dosage and Observed Side Effects
The following table summarizes available data from animal studies. It is important to note that a direct dose-response relationship for GI side effects has not been well-established in the reviewed literature.
| Animal Model | Dosage (Oral) | Frequency | Observed Gastrointestinal Side Effects | Reference |
| Dog | 320 mg/kg | Single Dose | Vomiting, diarrhea, aggression, ataxia | [2] |
| Dog | 30 mg/kg | Not Specified | No adverse effects reported | [7] |
| Dog | 15 mg/kg | Every 8 hours for 5 days | No adverse effects reported | [6] |
| Dog | 10 to 25 mg/kg | Every 12 to 24 hours | General recommendation: Vomiting, diarrhea, lack of appetite are the most common side effects.[1][4][5] | [1][4][5] |
Experimental Protocols
Protocol: Assessment of Gastrointestinal Tolerance to Oral Pentoxifylline in a Beagle Dog Model
This protocol provides a framework for assessing the GI tolerance of a new Pentoxifylline formulation or dosage regimen.
1. Animal Model:
-
Species: Beagle dog
-
Sex: Male and female
-
Age: 6-12 months
-
Health Status: Clinically healthy, acclimatized to the facility for at least two weeks.
2. Study Design:
-
Groups: A control group receiving the vehicle and at least three dose groups of Pentoxifylline (e.g., low, mid, and high dose).
-
Administration: Oral gavage or capsule, once or twice daily for a predetermined period (e.g., 14 or 28 days).
-
Feeding: Administer the dose at a consistent time relative to feeding (e.g., 30 minutes after a meal).
3. Parameters to Monitor:
-
Clinical Observations: Conducted at least twice daily. Pay close attention to signs of GI upset, including:
-
Emesis/Vomiting: Record the time of onset, frequency, and nature of the vomitus.
-
Fecal Consistency: Use a fecal scoring system (e.g., 1=very hard and dry, 5=watery diarrhea) to objectively assess stool quality daily.
-
Salivation: Note any excessive drooling.
-
Appetite: Measure food consumption daily.
-
General Demeanor: Observe for signs of abdominal discomfort (e.g., hunched posture, reluctance to move).
-
-
Body Weight: Record at baseline and at least weekly throughout the study.
-
Blood Chemistry: At baseline and termination, analyze serum for markers of liver and kidney function to assess for systemic toxicity.
-
Gross Pathology and Histopathology: At the end of the study, perform a complete necropsy with a focus on the gastrointestinal tract. Collect tissue samples from the stomach, duodenum, jejunum, ileum, and colon for histopathological examination to identify any signs of irritation, inflammation, or ulceration.
4. Data Analysis:
-
Compare the incidence, severity, and dose-relationship of clinical signs between the control and treated groups.
-
Analyze changes in body weight, food consumption, and clinical pathology parameters.
-
Correlate any clinical observations with gross and microscopic findings in the gastrointestinal tract.
Visualizations
Experimental Workflow for Dosage Adjustment
Caption: Workflow for adjusting Pentoxifylline dosage based on GI side effects.
Signaling Pathway of Pentoxifylline's Anti-Inflammatory Action
Caption: Pentoxifylline inhibits PDE, increasing cAMP and suppressing TNF-α.
References
- 1. Pentoxifylline (Trental) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pentoxifylline | Pet, Dog and Cat Medication and Prescription List | PetMD [petmd.com]
- 5. Effects of pentoxifylline on immediate and late-phase cutaneous reactions in response to anti-immunoglobulin E antibodies in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of pentoxifylline in dogs after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosing regimen and hematologic effects of pentoxifylline and its active metabolites in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Pentifylline's effect in complex biological systems
Technical Support Center: Validating Pentifylline Specificity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for validating the specificity of this compound in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a xanthine derivative, functions primarily as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][2] This cascade leads to a variety of downstream effects, including vasodilation and reduced inflammation.[3][4] Additionally, this compound improves the deformability of red blood cells and decreases blood viscosity, which enhances blood flow and tissue oxygenation.[3][5][6]
Q2: What are the key signaling pathways known to be modulated by this compound?
This compound's effects are multifaceted. The most well-characterized pathway involves PDE inhibition. However, it also exerts significant anti-inflammatory effects, notably through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) synthesis and the NF-κB signaling pathway.[2][7]
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 4. What is Pentoxifylline used for? [synapse.patsnap.com]
- 5. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pentifylline in In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Pentifylline in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and why is it low?
Pentoxifylline, a highly water-soluble drug, typically exhibits low oral bioavailability, estimated to be around 20-30%.[1] This is primarily due to a significant first-pass metabolism, where a large fraction of the drug is metabolized in the liver before it can reach systemic circulation.[2]
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
The main approaches focus on developing novel drug delivery systems that can protect this compound from first-pass metabolism and enhance its absorption. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate this compound, potentially increasing its oral bioavailability by facilitating lymphatic transport and bypassing the liver.[2][3]
-
Microsponges: These are porous, spherical microparticles that can entrap this compound and provide a controlled release, which may improve its absorption profile.[1]
-
Transfersomes: These are ultradeformable vesicles that can enhance the penetration of this compound, particularly for transdermal delivery, thus avoiding first-pass metabolism altogether.[4][5]
Q3: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of different this compound formulations?
When comparing different formulations, the following pharmacokinetic parameters are crucial:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animal subjects.
-
Potential Cause: Inter-animal physiological differences (e.g., gastric pH, transit time), stress during handling and dosing, or inconsistencies in the formulation.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent animal handling, restraint, and dosing techniques for all subjects.[6][7] Habituate the animals to the procedures before the main experiment to reduce stress.
-
Control for Formulation Variables: Ensure the formulation is homogenous and that each animal receives a consistent dose and particle size distribution.
-
Consider a Crossover Study Design: In a crossover study, each animal receives all treatments, which can help to minimize the impact of inter-individual variability.[8]
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reduce the impact of outliers.
-
Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.
-
Issue 2: A novel this compound formulation shows good in vitro release but poor in vivo bioavailability.
-
Potential Cause: The formulation may not be stable in the gastrointestinal (GI) tract, or the drug may not be effectively absorbed across the intestinal epithelium. There could also be issues with the in vitro-in vivo correlation (IVIVC).
-
Troubleshooting Steps:
-
Assess GI Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug is not prematurely released or degraded.
-
Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess the permeability of the formulation across an intestinal barrier.
-
Re-evaluate the Formulation Strategy: Consider if the chosen delivery system is optimal for oral administration. For example, if using nanoparticles, their surface properties can be modified to enhance mucoadhesion and cellular uptake.
-
Refine the In Vitro Dissolution Method: The in vitro test may not be accurately predicting the in vivo behavior. Experiment with different dissolution media and apparatus settings to better mimic the in vivo environment.[9]
-
Issue 3: Difficulty in quantifying this compound and its metabolites in plasma samples.
-
Potential Cause: Issues with the analytical method, such as low sensitivity, interference from plasma components, or improper sample handling.
-
Troubleshooting Steps:
-
Optimize the HPLC Method: Ensure the mobile phase, column, and detector wavelength are optimized for the separation and detection of this compound and its metabolites.[10][11][12]
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to effectively clean up the plasma samples and concentrate the analytes, which can improve sensitivity and reduce matrix effects.[10]
-
Use an Internal Standard: Incorporating an internal standard can help to correct for variations in extraction recovery and injection volume.[12]
-
Proper Sample Storage: Store plasma samples at -80°C to prevent degradation of the analytes. Minimize freeze-thaw cycles.[13]
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Healthy Human Subjects.
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability |
| Sustained-Release Tablet (Test) | 400 | 144.4 | 3.29 | 845.4 (AUC0-t) | - |
| Sustained-Release Tablet (Reference) | 400 | 150.0 | 3.70 | 871.1 (AUC0-t) | - |
| Sustained-Release Tablet (Test - Fed) | 400 | 157.8 | 5.4 | 826.5 (AUC0-t) | - |
| Sustained-Release Tablet (Reference - Fed) | 400 | 162.1 | 4.1 | 869.7 (AUC0-t) | - |
Data adapted from a bioequivalence study in healthy subjects.[14][15]
Table 2: Pharmacokinetic Parameters of an Optimized this compound Transfersome Formulation Compared to Oral Sustained-Release Tablets in Male Volunteers.
| Formulation | Route | Cmax (µg/mL) | Tmax (hr) | AUC0-∞ (µg·hr/mL) | Half-life (hr) |
| Transfersomes | Transdermal | 0.19 ± 0.04 | 8 | 1.89 ± 0.11 | 9.8 ± 1.2 |
| Oral SR Tablets | Oral | 0.12 ± 0.02 | 4 | 0.82 ± 0.09 | 4.2 ± 0.8 |
Data suggests that the transdermal transfersome formulation increased absorption and prolonged the half-life of this compound compared to oral tablets.[4]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet chow and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving pure this compound solution, and test groups receiving different formulations).
-
Administer the this compound formulations orally via gavage at a specified dose (e.g., 10 mg/kg).[2]
-
Oral Gavage Procedure:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.[16]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it down the esophagus into the stomach. Do not force the needle.[3][16]
-
Slowly administer the formulation.
-
Gently remove the needle and return the animal to its cage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
Use appropriate collection tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using appropriate software.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized method based on homogenization followed by sonication.[2]
-
Preparation of Lipid Phase: Dissolve the lipid (e.g., cetyl alcohol) and lecithin in an organic solvent mixture (e.g., acetone:dichloromethane).
-
Drug Incorporation: Add this compound to the lipid phase and mix until fully dissolved.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 20).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization.
-
Solvent Evaporation: Evaporate the organic solvents.
-
Sonication: Sonicate the resulting emulsion to reduce the particle size and form the SLNs.
-
Purification: The SLN dispersion can be purified by methods like dialysis or centrifugation to remove unentrapped drug.
-
Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.
Visualizations
Caption: Experimental workflow for in vivo bioavailability studies of this compound.
Caption: this compound's mechanism of action via the cAMP signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Optimization of elastic transfersomes formulations for transdermal delivery of pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 7. instechlabs.com [instechlabs.com]
- 8. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. doaj.org [doaj.org]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
Efficacy of Pentifylline and Vitamin E in Treating Tissue Fibrosis: A Comparative Guide
Introduction
Tissue fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological hallmark of numerous chronic diseases and a significant cause of organ dysfunction. It is a common and debilitating late adverse effect of radiotherapy, known as radiation-induced fibrosis (RIF). This guide provides a comprehensive comparison of the efficacy of a combination therapy of Pentifylline and Vitamin E against other emerging therapeutic alternatives for tissue fibrosis, with a particular focus on RIF. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
This compound and Vitamin E: A Synergistic Approach
The combination of this compound (also known as Pentoxifylline) and Vitamin E (α-tocopherol) has emerged as a promising strategy to mitigate tissue fibrosis. Pentoxifylline, a methylxanthine derivative, exhibits anti-inflammatory and antifibrotic properties, while Vitamin E is a potent antioxidant.[1][2] Their synergistic effect is believed to stem from the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling cascade, a central pathway in the pathogenesis of fibrosis.[3][4]
Quantitative Data on Efficacy
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and Vitamin E in treating radiation-induced fibrosis.
Table 1: Efficacy of Pentoxifylline and Vitamin E in Radiation-Induced Fibrosis (Surface Area Reduction)
| Study | Treatment Group | Duration | Outcome Measure | Mean Reduction in Fibrosis | p-value |
| Delanian et al. (2003)[5] | Pentoxifylline (800 mg/d) + Vitamin E (1000 IU/d) | 6 months | RIF Surface Area | 60% ± 10% | 0.038 (vs. placebo) |
| Haddad et al. (2005)[6] | Pentoxifylline + Vitamin E | 3 months | RIF Surface Area | 42% (from 112 to 65 cm²) | <0.001 |
| Haddad et al. (2005)[6] | Pentoxifylline + Vitamin E | 6 months | RIF Surface Area | 66% (from 80 to 27 cm²) | <0.001 |
Table 2: Efficacy of Pentoxifylline and Vitamin E in Radiation-Induced Fibrosis (Symptom and Tissue Compliance)
| Study | Treatment Group | Duration | Outcome Measure | Result | p-value |
| Hamama et al. (2012)[3][7] | Pentoxifylline + Vitamin E | 6 months | SOMA Score Regression | -41% | - |
| Hamama et al. (2012)[3][7] | Pentoxifylline + Vitamin E | 18 months | SOMA Score Regression | -80% | - |
| Jacobson et al. (2013)[8] | Pentoxifylline (400 mg TID) + Vitamin E (400 IU QD) | 6 months | Tissue Compliance Meter (TCM) - Mean Difference | 0.88 mm (vs. 2.10 mm in control) | 0.0478 |
Alternative Therapeutic Strategies
While the combination of this compound and Vitamin E shows promise, other antifibrotic agents are being investigated for the treatment of tissue fibrosis. This section compares the efficacy of two such agents, Pirfenidone and Nintedanib, which are approved for the treatment of idiopathic pulmonary fibrosis and are being explored for other fibrotic conditions.
Table 3: Comparison of Efficacy with Alternative Treatments for Radiation-Induced Fibrosis
| Treatment | Study | Duration | Outcome Measure | Result |
| Pirfenidone | Unnamed Pilot Study[1][9] | Up to 2 years | Range of Motion (ROM) | Improvement of 24% to 73% in 3 patients (cervical ROM) |
| Nintedanib | Preclinical Mouse Model[10] | 4 weeks post-irradiation | Lung Pathological Changes | Significant alleviation |
Signaling Pathways in Tissue Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways targeted by this compound and Vitamin E, as well as by the alternative therapies.
Caption: TGF-β1 signaling pathway in fibrosis and its inhibition by this compound and Vitamin E.
Experimental Protocols
Assessment of Superficial Fibrosis Regression
Method: Measurement of the surface area of the fibrotic lesion.
Protocol:
-
The contours of the superficial radiation-induced fibrotic area are carefully delineated on the skin using a soft-tip pen.
-
A transparent plastic sheet is placed over the marked area.
-
The contour is traced onto the plastic sheet.
-
The area of the traced contour is measured using a planimeter or digital imaging software.
-
Measurements are taken at baseline and at specified follow-up intervals to calculate the percentage of regression.[5]
Subjective Objective Management Analytical (SOMA) Score for Radiation-Induced Enteropathy
Method: A scoring system to assess the severity of late effects of radiation on normal tissues.[11]
Protocol:
-
The SOMA scale is used to grade symptoms associated with radiation-induced enteropathy, such as diarrhea, rectal bleeding, and abdominal pain.
-
The scoring is based on a combination of subjective patient-reported symptoms and objective clinical findings.
-
A higher score indicates greater severity of symptoms.
-
The change in the SOMA score over time is used to evaluate the efficacy of the treatment.[3][7]
Tissue Compliance Meter (TCM) for Breast Fibrosis
Method: A non-invasive mechanical device to quantify tissue compliance.[12]
Protocol:
-
The TCM device applies a controlled force to the tissue surface via a small disc.
-
The depth of penetration of the disc into the tissue is measured.
-
A lower penetration depth for a given force indicates increased tissue stiffness or fibrosis.
-
Measurements are taken on the irradiated breast and the contralateral, non-irradiated breast for comparison.
-
The difference in tissue compliance between the two breasts is used as a measure of radiation-induced fibrosis.[8]
Conclusion
The combination of this compound and Vitamin E demonstrates significant efficacy in reducing radiation-induced fibrosis, supported by quantitative data from multiple clinical studies.[5][6][8] The primary mechanism of action involves the inhibition of the pro-fibrotic TGF-β1 signaling pathway.[3] While alternative therapies like Pirfenidone and Nintedanib are under investigation and show promise in preclinical and pilot studies, more robust clinical trial data in the context of radiation-induced fibrosis is needed for a direct and comprehensive comparison.[9][10] The experimental protocols outlined in this guide provide standardized methods for assessing the efficacy of anti-fibrotic therapies in a research and clinical setting. Further research is warranted to explore the full potential of these treatments and to develop novel therapeutic strategies for tissue fibrosis.
References
- 1. Oral Pirfenidone in patients with chronic fibrosis resulting from radiotherapy: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiation-induced enteropathy: molecular basis of pentoxifylline-vitamin E anti-fibrotic effect involved TGF-β1 cascade inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline and vitamin E drug compliance after adjuvant breast radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, placebo-controlled trial of combined pentoxifylline and tocopherol for regression of superficial radiation-induced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline and vitamin E combination for superficial radiation-induced fibrosis: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiation-induced enteropathy: Molecular basis of pentoxifylline-vitamin E anti-fibrotic effect involved TGF-{beta}{sub 1} cascade inhibition (Journal Article) | ETDEWEB [osti.gov]
- 8. Randomized trial of pentoxifylline and vitamin E vs standard follow-up after breast irradiation to prevent breast fibrosis, evaluated by tissue compliance meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nintedanib Mitigates Radiation-Induced Pulmonary Fibrosis by Suppressing Epithelial Cell Inflammatory Response and Inhibiting Fibroblast-to-Myofibroblast Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Scoring system of late effects of radiations on normal tissues: the SOMA-LENT scale] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROSPECTIVE STUDY VALIDATING INTER- AND INTRAOBSERVER VARIABILITY OF TISSUE COMPLIANCE METER IN BREAST TISSUE OF HEALTHY VOLUNTEERS: POTENTIAL IMPLICATIONS FOR PATIENTS WITH RADIATION-INDUCED FIBROSIS OF THE BREAST - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phosphodiesterase Inhibitory Activity of Pentifylline, Caffeine, and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory activity of three methylxanthine derivatives: Pentifylline, caffeine, and theophylline. This document summarizes key experimental data, outlines detailed methodologies for assessing PDE inhibition, and visualizes relevant biological pathways and workflows to support research and drug development efforts.
Executive Summary
This compound, caffeine, and theophylline are all non-selective inhibitors of phosphodiesterases, enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While all three compounds share this general mechanism, their potency and selectivity for different PDE isozymes vary. Theophylline is generally considered a more potent PDE inhibitor than caffeine. This compound has also demonstrated significant inhibitory activity, with some studies suggesting greater potency than theophylline in specific contexts, such as the inhibition of TNF-alpha release. This guide will delve into the available quantitative data, experimental protocols used to derive this data, and the underlying signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, caffeine, and theophylline against various phosphodiesterase isozymes.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as substrate concentration, enzyme source, and assay methodology can significantly influence the results.
| Compound | PDE Isozyme | IC50 (µM) | Reference |
| This compound | PDE3 | ~15.8 | [1] |
| PDE5 | ~7.7 | [1] | |
| Caffeine | Non-selective | Weak inhibitor | [2] |
| Theophylline | Non-selective | 665 | [3] |
Note: A lower IC50 value indicates greater potency.
Signaling Pathways
Phosphodiesterases are key regulators of signal transduction pathways mediated by the second messengers cAMP and cGMP. Inhibition of PDEs by compounds like this compound, caffeine, and theophylline leads to an accumulation of these cyclic nucleotides, which in turn activates downstream effectors such as protein kinases. This modulation of signaling cascades underlies many of the pharmacological effects of these methylxanthines.
Caption: General signaling pathway of phosphodiesterase action and inhibition.
Experimental Protocols
The determination of PDE inhibitory activity is crucial for comparing the potency of compounds like this compound, caffeine, and theophylline. Various assay formats are available, each with its own advantages and limitations. Below are detailed methodologies for common PDE activity assays.
Radioactive Enzyme Assay
This traditional method measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates.
Caption: Workflow for a radioactive phosphodiesterase assay.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, a known concentration of the PDE enzyme, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a known amount of radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, typically by boiling or adding a stop solution (e.g., perchloric acid).
-
Separation: Separate the product ([3H]-AMP or [3H]-GMP) from the unreacted substrate. This can be achieved using alumina column chromatography or thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactive product formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Luminescence-Based Assay
This high-throughput method relies on the depletion of ATP in a coupled enzyme reaction, which is measured by a luciferase-luciferin system.
Caption: Workflow for a luminescence-based phosphodiesterase assay.
Detailed Methodology:
-
PDE Reaction: In a multi-well plate, incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test inhibitor.
-
Termination and Detection: Add a termination buffer containing a potent PDE inhibitor (e.g., IBMX) to stop the initial reaction. Subsequently, add a detection reagent containing protein kinase A (PKA), a PKA substrate, and ATP.
-
Kinase Reaction: Any remaining cAMP or cGMP from the first step will activate PKA, which then phosphorylates its substrate, consuming ATP in the process.
-
Luminescence Measurement: Add a luciferase/luciferin reagent (e.g., Kinase-Glo®). The luciferase enzyme will use the remaining ATP to produce light.
-
Data Analysis: The amount of light produced is inversely proportional to the PDE activity (i.e., higher PDE activity leads to less remaining cAMP/cGMP, less PKA activation, less ATP consumption, and therefore more light). Calculate the IC50 value from the dose-response curve.
Fluorescence-Based Assay
Fluorescence-based assays often utilize a fluorogenic substrate that becomes fluorescent upon cleavage by PDE.
Caption: Workflow for a fluorescence-based phosphodiesterase assay.
Detailed Methodology:
-
Reaction Setup: In a microplate, combine the PDE enzyme, a fluorogenic PDE substrate, and the test inhibitor at different concentrations in a suitable assay buffer.
-
Incubation: Incubate the plate at a constant temperature for a set period, allowing the enzyme to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
Data Analysis: The increase in fluorescence is directly proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Conclusion
This compound, caffeine, and theophylline are all established non-selective phosphodiesterase inhibitors. The available data suggests that theophylline is a more potent inhibitor than caffeine. While direct, comprehensive comparative data for this compound against both caffeine and theophylline across all PDE isozymes is limited, some evidence points to its significant inhibitory potential. The choice of which compound to use in a research or therapeutic context will depend on the desired potency, the specific PDE isozymes of interest, and the required pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to elucidate the precise inhibitory profiles of these important methylxanthine compounds.
References
A Comparative Analysis of the Neuroprotective Effects of Pentoxifylline and Other Phosphodiesterase Inhibitors
An Important Note on Pentifylline: The existing body of scientific literature contains a notable scarcity of research specifically investigating the neuroprotective effects of this compound. Cochrane reviews on methylxanthine derivatives for acute ischaemic stroke have explicitly stated that no clinical trials involving this compound were identified.[1][2][3] Consequently, this guide will focus on its close structural and functional analogue, Pentoxifylline (PTX) , a non-selective phosphodiesterase (PDE) inhibitor that has been extensively studied for its neuroprotective properties.[4] For the purpose of this comparative analysis, Pentoxifylline will serve as the primary subject, compared against other prominent PDE inhibitors from different families.
Phosphodiesterase inhibitors represent a promising class of therapeutic agents for a range of neurological disorders. By preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), these molecules modulate critical intracellular signaling pathways that are integral to neuronal survival, plasticity, and inflammatory responses.[4] This guide provides a comparative overview of the neuroprotective effects of Pentoxifylline and other selected PDE inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Neuroprotective Performance
The following table summarizes quantitative data from various preclinical studies, offering a comparative look at the efficacy of Pentoxifylline and other PDE inhibitors in different models of neurological damage.
| Compound | PDE Selectivity | Experimental Model | Key Quantitative Results | Reference |
| Pentoxifylline | Non-selective (PDE1, 3, 4, 5) | 6-OHDA-induced Parkinson's Disease (Rat) | - Attenuated apomorphine-induced rotations by ~50-70% at 10-50 mg/kg doses.- Partially reversed dopamine depletion. | [5][6] |
| MDMA-induced Neurotoxicity (Rat) | - Significantly decreased the number of apoptotic bodies in the hippocampus.- Prevented the MDMA-induced increase in the Bax/Bcl-2 ratio. | [7] | ||
| Transient Brain Ischemia (Rat) | - 50 mg/kg dose increased the number of viable hippocampal CA3 neurons.- Reversed ischemia-induced short and long-term memory impairment. | [8] | ||
| Rolipram | PDE4 selective | Contusive Spinal Cord Injury (Rat) | - 1.0 mg/kg dose increased neuronal preservation by 67% compared to vehicle.- Improved locomotor function (BBB score). | [9] |
| Alzheimer's Disease (APP/PS1/tau Mouse) | - Reversed elevated levels of IL-1β, IL-6, and TNF-α in the hippocampus and prefrontal cortex. | [10] | ||
| Sildenafil | PDE5 selective | Middle Cerebral Artery Occlusion (Rat) | - Did not reduce infarct volume.- Significantly increased the number of BrdU-immunoreactive (newborn) cells in the subventricular zone. | [11] |
| Hypoxia-Ischemia (P9 Mouse) | - A single 10 mg/kg dose significantly increased the number of Dcx-positive (immature neuron) cells in the ipsilateral striatum. | [12] | ||
| Vinpocetine | PDE1 selective | Permanent Middle Cerebral Artery Occlusion (Rat) | - 3 mg/kg dose significantly decreased infarct volume by 42%. | [13] |
| Aβ-induced Alzheimer's Disease (Rat) | - Prevented the Aβ-induced reduction in excitatory postsynaptic potential (EPSP) slope and population spike (PS) amplitude in LTP studies. | [14][15] | ||
| Propentofylline | Non-selective PDE inhibitor, Adenosine reuptake inhibitor | Gliotoxic Injury (Rat Brainstem) | - Improved thiol-based antioxidant defenses by inducing glutathione reductase (GR) activity. | [16][17] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of PDE inhibitors are mediated through diverse and interconnected signaling pathways. Inhibition of PDEs leads to an accumulation of cyclic nucleotides (cAMP and cGMP), which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate a variety of substrates, including the transcription factor CREB (cAMP response element-binding protein), leading to the expression of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.
Caption: General signaling pathway of PDE inhibitors in neuroprotection.
Pentoxifylline, as a non-selective inhibitor, exerts its effects through multiple mechanisms. A key aspect of its neuroprotective action is its potent anti-inflammatory and immunomodulatory activity, particularly the inhibition of tumor necrosis factor-alpha (TNF-α) synthesis.[5] This reduces microglial activation and subsequent inflammatory damage.
Caption: Key neuroprotective mechanisms of Pentoxifylline (PTX).
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing experimental outcomes. Below are summaries of the protocols used in key studies cited in this guide.
Protocol 1: 6-OHDA Model of Parkinson's Disease (Pentoxifylline)
-
Objective: To evaluate the neuroprotective properties of Pentoxifylline in a rat model of Parkinson's disease.[5]
-
Subjects: Male Wistar rats.
-
Procedure:
-
Lesion Induction: Animals received a unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum to induce degeneration of dopaminergic neurons. Sham-operated animals received saline.[5]
-
Treatment: Pentoxifylline was administered daily at doses of 10, 25, and 50 mg/kg for 15 days, starting 24 hours after the 6-OHDA injection.[5]
-
Behavioral Assessment: Apomorphine-induced rotational behavior was recorded to quantify the extent of the dopaminergic lesion.[5]
-
Neurochemical Analysis: Striatal dopamine (DA) and its metabolite DOPAC were measured using High-Performance Liquid Chromatography (HPLC).[5]
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival and for markers of inflammation such as OX-42 (microglia), TNF-α, COX-2, and iNOS.[5]
-
Protocol 2: Contusive Spinal Cord Injury Model (Rolipram)
-
Objective: To determine the optimal neuroprotective dose and therapeutic window for Rolipram following spinal cord injury (SCI).[9]
-
Subjects: Adult female Long-Evans rats.
-
Procedure:
-
Injury Induction: A moderate contusion injury was induced at the T10 spinal cord level using an impactor device.
-
Treatment: Rolipram was administered subcutaneously at doses ranging from 0.1 mg/kg to 5.0 mg/kg. Treatment was initiated at 1 hour post-injury and continued daily for 2 weeks.[9]
-
Functional Assessment: Locomotor recovery was evaluated weekly using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[18]
-
Histological Analysis: At the end of the study, spinal cord tissue was collected. Stereological methods were used to quantify the number of surviving neurons (NeuN+ cells) and oligodendrocytes (APC-CC1+ cells) in the segments rostral and caudal to the injury epicenter.[9]
-
Protocol 3: Middle Cerebral Artery Occlusion Model (Sildenafil & Vinpocetine)
-
Objective: To assess the neuroprotective effects of PDE inhibitors in a model of focal cerebral ischemia.[11][13]
-
Subjects: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Ischemia Induction: Focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA), typically using an intraluminal filament.
-
Treatment (Sildenafil): Sildenafil (e.g., 2 mg/kg) was administered orally 2 or 24 hours after MCA occlusion and daily for 6 additional days.[11]
-
Treatment (Vinpocetine): Vinpocetine (e.g., 3 mg/kg) was administered intraperitoneally 30 minutes post-ischemia.[13]
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[13]
-
Neurogenesis Assessment (Sildenafil): Bromodeoxyuridine (BrdU) was injected to label proliferating cells. Immunohistochemistry for BrdU and neuronal markers (e.g., βIII-tubulin) was used to quantify neurogenesis in regions like the subventricular zone.[11]
-
Caption: A typical experimental workflow for in vivo neuroprotection studies.
Conclusion
Pentoxifylline demonstrates significant neuroprotective potential, primarily through its potent anti-inflammatory and anti-apoptotic effects. Its non-selective nature allows it to influence multiple pathological cascades, which can be advantageous in complex diseases like stroke and neurodegeneration. In comparison, selective PDE inhibitors offer more targeted therapeutic approaches. PDE4 inhibitors like Rolipram show strong anti-inflammatory and neuron-preserving effects, while PDE5 inhibitors such as Sildenafil appear to promote neurogenesis and functional recovery without necessarily reducing the initial infarct size. PDE1 inhibitors like Vinpocetine have shown efficacy in reducing ischemic damage and mitigating excitotoxicity. The choice of a specific PDE inhibitor may therefore depend on the primary pathological mechanism being targeted, whether it is acute inflammation, neuronal loss, or the need for long-term neural repair and plasticity. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these compounds for various neurological disorders.
References
- 1. Pentoxifylline, propentofylline and this compound for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline, propentofylline and this compound for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Pentoxifylline on 3,4-Methylenedioxymethamphetamine-Induced Apoptosis in CA1 Cells of Wistar Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentoxifylline treatment improves neurological and neurochemical deficits in rats subjected to transient brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rolipram-loaded PgP nanoparticle reduces secondary injury and enhances motor function recovery in a rat moderate contusion SCI model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the in vitro and in vivo correlation of different Pentifylline formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different Pentifylline formulations, focusing on the correlation between in vitro dissolution and in vivo bioavailability. The data and protocols presented are synthesized from multiple studies to offer a clear and objective assessment for research and development purposes.
This compound, a xanthine derivative used to treat peripheral vascular disease, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This classification indicates low solubility and high permeability, making the dissolution rate a critical factor in its absorption.[1][2] Establishing a robust in vitro-in vivo correlation (IVIVC) is therefore essential for the development of effective and reliable formulations, particularly for modified-release dosage forms.[1][2] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamlining the drug development and approval process.[1][3]
Comparative Data of this compound Formulations
The following tables summarize the performance of different this compound formulations based on available in vitro and in vivo data.
Table 1: In Vitro Dissolution Profile Comparison of Modified-Release this compound Tablets
| Formulation | Dissolution Medium (pH) | Apparatus | Rotation Speed (rpm) | Key Findings |
| Generic Modified-Release Tablet | 1.2, 4.5, and 6.8 | USP Apparatus II (Paddle) | 50 | Dissolution profiles were evaluated to establish a Level A IVIVC.[1][2] |
| Trental® 400 mg (Reference) | 1.2, 4.5, and 6.8 | USP Apparatus II (Paddle) | 50 | Served as the reference product for bioequivalence and IVIVC studies.[2] |
| Extended-Release Formulation | Water | USP Apparatus 2 (Paddles) | 100 | A high stirring rate in water was found to be the most relevant for predicting in vivo performance.[4][5] |
| Microsponge Formulation | Not Specified | Not Specified | Not Specified | Showed significantly enhanced aqueous solubility (four times higher than pure this compound) and a rapid initial drug release (70% in the first 30 minutes).[6] |
| Lipophilic Matrix Tablets | Water | USP Apparatus (Paddle) | 50 | The formulations demonstrated stability in terms of dissolution profiles over a six-month period under stress conditions.[7][8][9] |
Table 2: In Vivo Pharmacokinetic Parameter Comparison of this compound Formulations
| Formulation | Study Population | Fed/Fasting State | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Key Findings |
| Generic Modified-Release Tablet vs. Trental® 400 mg | 32 Healthy Males | Fasting | Test: 106.3, Ref: 102.8 | Test: 4.8, Ref: 4.9 | Test: 768.9, Ref: 774.8 | Bioequivalent under fasting conditions.[10] |
| Generic Modified-Release Tablet vs. Trental® 400 mg | 32 Healthy Males | Fed | Test: 157.8, Ref: 162.1 | Test: 5.4, Ref: 4.1 | Test: 853.8, Ref: 894.8 | Bioequivalent under fed conditions.[10] |
| Sustained-Release Tablet vs. Trental® 400 mg | 12 Healthy Males | Not Specified | No significant difference | No significant difference | No significant difference | The two preparations were found to be bioequivalent.[11] |
| Sustained-Release 600 mg Tablet | 20 Patients with Chronic Heart Failure | Not Specified | Severe CHF: Delayed Tpeak | Severe CHF: 3.9 | Severe CHF: 59% increase in M5 AUC | Reduced elimination rate in patients with severe heart failure.[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. The following are generalized protocols based on the reviewed literature.
In Vitro Dissolution Testing
This protocol is designed to assess the release of this compound from a solid dosage form.
-
Apparatus: USP Apparatus II (Paddle Method) is commonly used.[2][5]
-
Dissolution Media: A volume of 900 mL of various media is used to simulate the pH conditions of the gastrointestinal tract.[2][5]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.[2][5]
-
Rotation Speed: The paddle rotation speed is typically set between 50 and 100 rpm.[2][4][5]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of dissolved this compound is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 274 nm.[2][7]
In Vivo Bioavailability Study
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in human subjects.
-
Study Design: A randomized, two-way crossover design is frequently employed.[10][11]
-
Subjects: Healthy male volunteers are typically recruited for these studies.[10][11][13]
-
Administration: A single dose of the test and reference this compound formulations are administered with a washout period between treatments.[10] Studies are often conducted under both fasting and fed conditions.[10][14]
-
Blood Sampling: Blood samples are collected at various time points over a 24-hour period.[10]
-
Plasma Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated HPLC method.[10][14]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[10][14]
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test and reference products.[11][14]
Visualizations
The following diagrams illustrate the key processes and relationships in the assessment of in vitro and in vivo correlation for this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Dissolution of pentoxifylline from extended release formulations. Researches concerning development of a biorelevant test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution of Pentoxifylline from Extended Release Formulations. Researches Concerning Development of a Biorelevant Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. NEW MODIFIED RELEASE TABLETS WITH PENTOXIFYLLINE BASED ON LIPOPHILIC MATRIX. NOTE 1. FORMULATION, PHYSICAL STUDY AND DETERMINATION OF DISSOLUTION PROFILES OF THE ACTIVE SUBSTANCE FROM THE PROPOSED FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative bioavailability study of two controlled-release pentoxifylline tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Benchmarking the Safety and Toxicity Profile of Pentifylline Against Newer Anti-inflammatory Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of the established anti-inflammatory drug, Pentifylline, against a selection of newer agents, including Janus kinase (JAK) inhibitors, Interleukin-17 (IL-17) inhibitors, and Spleen Tyrosine Kinase (Syk) inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these compounds. The data presented is a summary of publicly available preclinical and clinical findings.
Executive Summary
This compound, a methylxanthine derivative, has a long history of use and a well-characterized safety profile. Newer anti-inflammatory drugs, such as JAK inhibitors, IL-17 inhibitors, and Syk inhibitors, offer targeted mechanisms of action but come with their own unique safety considerations. This guide presents a side-by-side comparison of key safety and toxicity parameters to aid in a comprehensive risk-benefit assessment.
Data Presentation: Quantitative Safety and Toxicity Profiles
The following tables summarize the available quantitative toxicological data for this compound and the newer anti-inflammatory drugs. It is important to note that direct comparison of LD50 values can be challenging due to variations in study designs and animal models. For many of the newer biologic drugs, traditional LD50 studies are not always conducted or reported in the same manner as for small molecules.
Table 1: Acute Toxicity Data (LD50)
| Drug | Class | Animal Model | Route | LD50 | Citation |
| This compound | Methylxanthine Derivative | Mouse | Oral | 1,225 mg/kg | [1] |
| Rat | Oral | 1,170 mg/kg | [1] | ||
| Tofacitinib | JAK Inhibitor | Rat | Oral | Minimum Lethal Dose: 500 mg/kg | [2] |
| Baricitinib | JAK Inhibitor | Rat | Oral | > 600 mg/kg (phosphate salt) | [3] |
| Upadacitinib | JAK Inhibitor | Rat | Oral | 14,500 mg/kg | [4] |
| Secukinumab | IL-17 Inhibitor | N/A | N/A | Not Found | |
| Ixekizumab | IL-17 Inhibitor | N/A | N/A | Not Found | |
| Brodalumab | IL-17 Inhibitor | N/A | N/A | Not Found | |
| Fostamatinib | Syk Inhibitor | N/A | N/A | Not Found |
N/A: Not Available in the searched resources.
Table 2: Common and Serious Adverse Effects
| Drug/Drug Class | Common Adverse Effects | Serious Adverse Effects | Citations |
| This compound | Nausea, vomiting, dizziness, headache, flushing.[5][6] | Chest pain, irregular heartbeat, allergic reactions, liver problems.[5][7] | [5][6][7] |
| JAK Inhibitors (Tofacitinib, Baricitinib, Upadacitinib) | Upper respiratory tract infections, nasopharyngitis, headache, nausea, acne.[8][9] | Serious infections (including tuberculosis), malignancies, major adverse cardiovascular events (MACE), thrombosis.[8][10][11] | [8][9][10][11] |
| IL-17 Inhibitors (Secukinumab, Ixekizumab, Brodalumab) | Nasopharyngitis, upper respiratory tract infections, injection site reactions, diarrhea, headache.[12][13] | Infections (especially mucocutaneous candidiasis), inflammatory bowel disease (new onset or exacerbation), neutropenia.[14] | [12][13][14] |
| Syk Inhibitors (Fostamatinib) | Diarrhea, hypertension, nausea, dizziness, increased liver enzymes, neutropenia.[15][16] | Febrile neutropenia, pneumonia, hypertensive crisis.[5] | [5][15][16] |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are crucial for the interpretation and replication of experimental data. Below are descriptions of standard protocols for cytotoxicity and genotoxicity assessments, supplemented with specific findings for the drugs where available.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Drug-Specific Findings:
-
This compound: Studies have shown that this compound can induce dose-dependent cytotoxicity in various cell lines. For example, in one study, long-term (18h) treatment or short-term (2h) treatment with high concentrations of pentoxifylline showed toxic effects on mammalian cells in vitro.[18]
-
Tofacitinib: The cytotoxic effects of Tofacitinib have been evaluated in human synovial cells (SW982) and fibroblast cell lines.[6][13][19] In one study, cell viability after treatment with various concentrations of Tofacitinib for 24 hours ranged from 86% to 100%, indicating a lack of significant cytotoxicity at the tested concentrations.[13] Another study on fibroblast cell lines showed a cytotoxic effect starting at a concentration of 100 nM, which was time-dependent.[19]
-
Secukinumab: An MTT assay performed on human chorionic-derived mesenchymal stem cells (CMSCs) transduced with a secukinumab transfer vector showed no significant effect on cell viability.[12]
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[1]
General Protocol:
-
Cell Preparation: A suspension of single cells is prepared from the test sample.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Drug-Specific Findings:
-
This compound: A study investigating the genotoxic effects of pentoxifylline found that while it induced chromosomal aberrations at high concentrations, it did not induce gene mutations, suggesting it is not genotoxic.[18]
-
Newer Anti-inflammatory Drugs: Specific studies utilizing the Comet assay for the newer anti-inflammatory drugs discussed in this guide were not readily found in the public domain. However, the carcinogenic potential of baricitinib was evaluated in rats and mice, and it was concluded that baricitinib is not considered to be carcinogenic.[20]
Mutagenicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[1][21]
General Protocol:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains also have other mutations that increase their sensitivity to mutagens.
-
Exposure to Test Compound: The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver, to mimic mammalian metabolism).
-
Plating on Minimal Agar: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for a couple of days.
-
Counting Revertant Colonies: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in the number of revertant colonies indicates that the compound is mutagenic.
Drug-Specific Findings:
-
This compound: In a study assessing the mutagenic activity of pentoxifylline, the drug was not able to induce 6-TGr mutations in the HGPRT locus of V79 cells, suggesting it lacks mutagenic effects.[18]
-
Newer Anti-inflammatory Drugs: Publicly available, detailed results from Ames tests for the newer anti-inflammatory drugs were not found in the conducted search. However, the product monograph for fostamatinib states that it was not mutagenic in an in vitro bacterial reverse mutation (Ames) assay.[22]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing drug cytotoxicity.
Conclusion
This comparative guide highlights the differences in the safety and toxicity profiles of this compound and newer anti-inflammatory drugs. This compound's adverse effects are generally gastrointestinal and cardiovascular, while the newer, more targeted agents present risks of serious infections and other class-specific side effects. The selection of an appropriate anti-inflammatory agent requires a careful consideration of its mechanism of action, efficacy, and the specific safety profile in the context of the target patient population. The data and protocols presented here serve as a valuable resource for researchers and drug development professionals in this decision-making process. Further preclinical and clinical studies are essential to fully delineate the long-term safety of these newer therapeutic agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fostamatinib Monograph for Professionals - Drugs.com [drugs.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pentoxifylline inhibits PDGF-induced proliferation of and TGF-beta-stimulated collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosentyxhcp.com [cosentyxhcp.com]
- 10. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. matriksbiotek.com [matriksbiotek.com]
- 12. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. LONG-TERM SAFETY PROFILE OF THE ORAL SPLEEN TYROSINE KINASE INHIBITOR FOSTAMATINIB IN IMMUNE THROMBOCYTOPENIA (ITP) AND OTHER DISEASES | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Carcinogenicity assessment of baricitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fostamatinib for immune thrombocytopenic purpura in adult patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pentifylline in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like pentifylline is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental contamination but also ensures a safe working environment. This guide provides essential, step-by-step information for the appropriate disposal of this compound.
Regulatory Framework for this compound Disposal
The disposal of chemical waste, including this compound, is governed by a multi-tiered regulatory framework. Chemical waste generators are responsible for determining whether a discarded chemical is classified as hazardous waste under the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR Parts 261.3.[1] It is also imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification and compliance.[1]
This compound is not listed under the RCRA P-Series or U-Series of hazardous wastes.[1] However, this does not exempt it from proper disposal procedures. All pharmaceutical waste should be managed responsibly to prevent environmental contamination and potential harm to public health.[2][3]
Step-by-Step Disposal Protocol for this compound
The recommended procedure for disposing of this compound follows a hierarchical approach, prioritizing the most environmentally sound methods.
Step 1: Institutional and Local Guideline Review
Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Local regulations may have more stringent requirements than federal guidelines.
Step 2: Explore Drug Take-Back Programs
The most preferred method for disposing of unwanted pharmaceuticals is through authorized drug take-back programs.[4][5][6][7] These programs ensure that the chemicals are handled and destroyed by qualified personnel in a controlled environment. Contact your local waste management authorities or the Drug Enforcement Administration (DEA) to find an authorized collection site.[6][8]
Step 3: Disposal via an Approved Waste Disposal Plant
If a take-back program is not available, the recommended course of action for a laboratory setting is to dispose of this compound and its container through an approved waste disposal plant.[9][10] This involves packaging and labeling the waste according to your institution's EHS guidelines and arranging for pickup by a licensed hazardous waste contractor.
Step 4: On-Site Neutralization (If Permitted and Feasible)
In some instances, institutional protocols may allow for the on-site neutralization of chemical waste. This should only be performed by trained personnel following a validated and approved protocol. For this compound, this would likely involve chemical degradation to non-toxic byproducts. This method is less common and requires a thorough understanding of the chemical's reactivity and the byproducts of the neutralization reaction.
Step 5: Landfill Disposal (as a Last Resort and with Pre-treatment)
Disposal in a standard landfill is the least preferred method and should only be considered if all other options are unavailable and if permitted by local regulations. For this compound powder, this would involve the following steps:
-
Do not flush this compound down the drain. [4][11] This can introduce the active pharmaceutical ingredient into the water supply, as wastewater treatment plants are often not equipped to remove such compounds.[4]
-
Inactivate the compound. Mix the this compound with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt.[4][5][6][7][8][12] This makes the substance less appealing to children and pets and prevents unauthorized use.[6]
-
Seal the mixture. Place the mixture in a sealed container, such as a sealable plastic bag or an empty, lidded container, to prevent leakage.[4][5][6][7][8][12]
-
Dispose of in the trash. The sealed container can then be placed in the municipal solid waste.[12]
-
De-identify original containers. Before disposing of the original container, be sure to remove or scratch out all identifying information from the label to protect confidential information.[5][7][8][12]
Quantitative Data
The available Safety Data Sheets and disposal guidelines for this compound do not provide specific quantitative data, such as concentration limits for disposal. The primary directive is to manage it as a chemical waste product in accordance with federal, state, and local regulations.[13]
| Data Point | Value |
| RCRA P-Series Listing | Not listed[1] |
| RCRA U-Series Listing | Not listed[1] |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. pharmalogistics.com [pharmalogistics.com]
- 4. epa.gov [epa.gov]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. oncolink.org [oncolink.org]
- 8. dea.gov [dea.gov]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 12. fda.gov [fda.gov]
- 13. hmdb.ca [hmdb.ca]
Essential Safety and Logistical Information for Handling Pentifylline
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Pentifylline. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Quantitative Data
This compound is classified as harmful if swallowed.[1][2][3][4][5] It may also cause irritation to the eyes, skin, and respiratory tract.[1] Users should be aware of the potential for sensitization through inhalation and skin contact.[3] While specific occupational exposure limits (OELs) have not been established for this compound, it is imperative to maintain airborne concentrations at the lowest practical levels.[1][3]
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1170 mg/kg | Rat | [1][2][5][6] |
| Acute Oral Toxicity (LD50) | 1225 mg/kg | Mouse | [1][2][6] |
| Occupational Exposure Limit (OEL) | Not Established | N/A | [1][3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure. The following equipment should be utilized when handling this compound.
-
Hand Protection : Wear compatible chemical-resistant gloves.[7] Nitrile or powder-free latex gloves are recommended.[3] For enhanced protection, consider double-gloving.[3][8] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they are damaged or known to be contaminated.[8][9]
-
Eye and Face Protection : Safety glasses are a minimum requirement.[6][7] If there is a risk of splashes, safety goggles or a face shield should be worn.[10][11]
-
Respiratory Protection : In situations where dust or aerosols may be generated, or if irritation is experienced, a NIOSH-approved respirator (such as an N95 or N100) is necessary.[1][6][11] Respirator use must comply with a comprehensive respiratory protection program, including fit-testing.[10][11]
-
Body Protection : A lab coat is required for handling small quantities.[6][7] For larger amounts (over 1 kilogram) or in manufacturing operations, a disposable, low-permeability coverall is recommended to prevent skin exposure.[1][3]
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for safety. This includes engineering controls, safe handling practices, and first aid procedures.
Engineering Controls:
-
Work in a well-ventilated area to maintain low airborne concentrations.[1]
-
Utilize process enclosures, local exhaust ventilation (such as a fume hood), or other engineering controls to minimize exposure.[7][12]
Safe Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.
-
Handling : Avoid actions that generate dust.[1][7] Prevent all contact with eyes and skin.[1]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][8]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical aid if irritation develops.[1][6]
-
Inhalation : Move the individual to fresh air immediately.[1][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][6] Get immediate medical aid.[1]
-
Ingestion : Do NOT induce vomiting.[6] Wash out the mouth with water and seek immediate medical attention.[1][2]
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of according to federal, state, and local environmental regulations.[6]
Step-by-Step Disposal Protocol:
-
Segregation : Collect all this compound waste, including contaminated PPE (gloves, gowns, etc.), and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Management : Ensure the waste container is kept closed when not in use and is stored in a secure, designated area away from incompatible materials.
-
Deactivation (for trace amounts) : For trace amounts of residual product on containers, rinsing may be appropriate. The rinsate should be collected as hazardous waste.
-
Final Disposal : Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[13]
-
Alternative for Household Disposal : In a non-laboratory setting, if a drug take-back program is unavailable, unused medicine can be mixed with an unappealing substance like dirt or coffee grounds, placed in a sealed container (e.g., a plastic bag), and then discarded in household trash.[13][14][15] Personal information should be scratched off the original container before it is discarded.[15]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. hmdb.ca [hmdb.ca]
- 7. canbipharm.com [canbipharm.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
